Einecs 243-730-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
20318-58-5 |
|---|---|
Molecular Formula |
C33H44N4O5 |
Molecular Weight |
576.7 g/mol |
IUPAC Name |
2-(N-acetyl-4-dodecylanilino)-4-oxo-4-[(5-oxo-1-phenyl-4H-pyrazol-3-yl)amino]butanoic acid |
InChI |
InChI=1S/C33H44N4O5/c1-3-4-5-6-7-8-9-10-11-13-16-26-19-21-27(22-20-26)36(25(2)38)29(33(41)42)23-31(39)34-30-24-32(40)37(35-30)28-17-14-12-15-18-28/h12,14-15,17-22,29H,3-11,13,16,23-24H2,1-2H3,(H,41,42)(H,34,35,39) |
InChI Key |
DLNZZJTWMYDVBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)N(C(CC(=O)NC2=NN(C(=O)C2)C3=CC=CC=C3)C(=O)O)C(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of Novel Pyrazolyl-Asparagine Compounds
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive, in-depth guide to the synthesis of novel pyrazolyl-asparagine compounds. It outlines a feasible synthetic pathway, provides detailed experimental protocols, and presents quantitative data in a structured format for clarity and reproducibility.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous pharmaceuticals due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold for designing therapeutic agents.[3] Asparagine, a polar, hydrophilic amino acid, plays a crucial role in protein structure and function, and its derivatives are often explored in the development of new therapeutics.
The conjugation of pyrazole moieties with amino acids, such as asparagine, represents a promising strategy for creating novel chemical entities with unique pharmacological profiles. These hybrid molecules can leverage the biological activities of the pyrazole core while potentially improving properties like solubility, bioavailability, and target specificity through the amino acid component. This guide details a rational, multi-step approach for the synthesis of a representative pyrazolyl-asparagine compound, providing the necessary experimental details and data to enable its replication and further exploration in a research setting.
Proposed Synthetic Pathway
The synthesis of a pyrazolyl-asparagine compound can be logically approached in four main stages: 1) construction of a pyrazole ring bearing a carboxylic acid functional group, 2) appropriate protection of the asparagine moiety, 3) peptide coupling of the two fragments, and 4) final deprotection to yield the target compound.
Figure 1: Proposed synthetic workflow for pyrazolyl-asparagine compounds.
Experimental Protocols
The following protocols are adapted from established methodologies for pyrazole synthesis, amino acid protection, and peptide coupling.[3][4][5][6]
Step 1a: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate
This procedure utilizes a one-pot, three-component reaction.[3]
-
Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (10 mmol), benzaldehyde (10 mmol), phenylhydrazine (10 mmol), and 1-butyl-3-methyl-imidazolium tetrachloroferrate ([bmim][FeCl4]) (1.5 mmol) as a magnetic ionic liquid catalyst.
-
Reaction Conditions: Stir the mixture at room temperature while bubbling a gentle stream of oxygen through the solution. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, add ethyl acetate to dissolve the product. Use a strong magnet to hold the ionic liquid catalyst to the side of the flask and decant the product solution. Wash the catalyst with fresh ethyl acetate. Combine the organic layers and evaporate the solvent under reduced pressure.
-
Crystallization: Recrystallize the crude product from isopropanol to afford pure ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate.
Step 1b: Synthesis of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid
This step involves the saponification of the ester obtained in Step 1a.
-
Reaction Setup: Dissolve the ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate (8 mmol) in a mixture of ethanol and water (2:1).
-
Reaction Conditions: Add sodium hydroxide (16 mmol) and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and reduce the volume by approximately half using a rotary evaporator. Add water and wash with diethyl ether to remove any unreacted ester.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1,5-diphenyl-1H-pyrazole-4-carboxylic acid.
Step 2: Protection of Asparagine (Fmoc-Asn(Trt)-OH)
The side-chain amide of asparagine is protected with a trityl (Trt) group to prevent dehydration to a nitrile during peptide coupling.[5][7] The α-amino group is protected with Fmoc. This protected amino acid is commercially available but can be synthesized if needed.
Step 3: Peptide Coupling
This protocol uses HBTU as the coupling agent, a common and efficient method for amide bond formation.[6][8]
-
Activation of Carboxylic Acid: In a flask under a nitrogen atmosphere, dissolve 1,5-diphenyl-1H-pyrazole-4-carboxylic acid (1.0 mmol) and HBTU (1.0 mmol) in dry dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA) (2.0 mmol) and stir the mixture for 20 minutes at room temperature to form the active ester.
-
Coupling Reaction: In a separate flask, dissolve Fmoc-Asn(Trt)-OH (1.0 mmol) in dry DMF. Add this solution to the activated pyrazole carboxylic acid mixture.
-
Reaction Conditions: Allow the reaction to proceed at room temperature for 4-6 hours, monitoring completion by TLC or LC-MS.
-
Work-up and Purification: Upon completion, pour the reaction mixture into cold water and extract the product with ethyl acetate. Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 4: Deprotection of the Pyrazolyl-Asparagine Conjugate
A two-step deprotection is required to remove the Fmoc and Trt protecting groups.
-
Fmoc Removal: Dissolve the protected conjugate in a 20% solution of piperidine in DMF. Stir at room temperature for 30 minutes. Concentrate the solution under vacuum and co-evaporate with toluene to remove residual piperidine.
-
Trt and Final Cleavage: Treat the residue with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 2-3 hours at room temperature.
-
Isolation: Remove the TFA under a stream of nitrogen. Precipitate the crude product by adding cold diethyl ether. Centrifuge the mixture, decant the ether, and repeat the ether wash. Dry the final product under vacuum.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of a representative compound: 2-((1,5-Diphenyl-1H-pyrazole-4-carbonyl)amino)-3-carbamoylpropanoic acid .
Table 1: Reactants and Intermediates
| Compound Name | Formula | Mol. Weight ( g/mol ) | Role |
|---|---|---|---|
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | Starting Material |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | Starting Material |
| Benzaldehyde | C₇H₆O | 106.12 | Starting Material |
| 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid | C₁₆H₁₂N₂O₂ | 264.28 | Intermediate |
| Fmoc-Asn(Trt)-OH | C₄₂H₃₆N₂O₅ | 656.75 | Protected Amino Acid |
| HBTU | C₁₁H₁₅F₆N₅O P | 379.24 | Coupling Reagent |
| DIPEA | C₈H₁₉N | 129.24 | Base |
Table 2: Expected Yields and Physical Properties
| Compound | Step | Expected Yield (%) | Physical Form | Melting Point (°C) |
|---|---|---|---|---|
| Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate | 1a | 75-92[3] | White Solid | - |
| 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid | 1b | >90 | White Powder | - |
| Protected Pyrazolyl-Asparagine Conjugate | 3 | 60-85 | Amorphous Solid | - |
| Final Pyrazolyl-Asparagine Product | 4 | >80 (from deprotection) | White Solid | - |
Table 3: Spectroscopic Data for 2-((1,5-Diphenyl-1H-pyrazole-4-carbonyl)amino)-3-carbamoylpropanoic acid (Hypothetical)
| Technique | Expected Data |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5-13.5 (br s, 1H, COOH), 8.5-8.7 (d, 1H, NH-Asp), 8.3-8.4 (s, 1H, Pyrazole C3-H), 7.2-7.8 (m, 10H, Ar-H), 7.0-7.2 (br s, 2H, CONH₂), 4.6-4.8 (m, 1H, α-CH), 2.6-2.9 (m, 2H, β-CH₂) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 172-174 (COOH), 170-172 (CONH₂), 160-163 (Pyrazole-C=O), 148-161 (Pyrazole C3, C5), 121-140 (Ar-C, Pyrazole C4), 50-52 (α-C), 36-38 (β-C) |
| FT-IR (KBr, cm⁻¹) | 3400-3200 (N-H, O-H stretch), 3100-3000 (Ar C-H stretch), 1720-1700 (C=O stretch, acid), 1680-1640 (C=O stretch, amide I), 1550-1520 (N-H bend, amide II) |
| HRMS (ESI) | Calculated for C₂₀H₁₈N₄O₄ [M+H]⁺, found value within ± 5 ppm |
Biological Context and Signaling Pathways
Pyrazole derivatives are known to interact with a variety of biological targets. For instance, some pyrazole amides act as inhibitors of succinate dehydrogenase (SDH), an enzyme complex involved in the mitochondrial electron transport chain.[9] Inhibition of this pathway can disrupt cellular respiration and induce apoptosis, a mechanism relevant in both antifungal and anticancer applications.
Figure 2: Potential signaling pathway targeted by pyrazole compounds.
Conclusion
This technical guide outlines a robust and reproducible synthetic strategy for the novel class of pyrazolyl-asparagine compounds. By combining the well-established Knorr pyrazole synthesis (or its variations) with standard peptide coupling methodologies, researchers can efficiently access these target molecules. Key to success is the careful selection of protecting groups for the asparagine moiety to prevent common side reactions. The detailed protocols and compiled data herein serve as a valuable resource for scientists in drug discovery and chemical biology, providing a solid foundation for the synthesis and future investigation of these promising compounds.
References
- 1. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. sid.ir [sid.ir]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
Chemical properties of N-acyl-asparagine derivatives
An In-depth Technical Guide on the Chemical Properties of N-Acyl-Asparagine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of N-acyl-asparagine derivatives. These compounds are a subject of growing interest in drug development and biochemical research due to their diverse biological activities, including roles in metabolic regulation and cell signaling.
Introduction to N-Acyl-Asparagine Derivatives
N-acyl amino acids (NAAAs) are a class of endogenous signaling molecules where a fatty acid is linked to an amino acid via an amide bond.[1] N-acyl-asparagine derivatives, a subset of this family, are characterized by the acylation of the alpha-amino group of asparagine. This modification significantly alters the physicochemical properties of the parent amino acid, influencing its solubility, stability, and biological interactions. N-terminal acetylation, for instance, is a common post-translational modification in eukaryotes that plays a role in protein stability and protection. These derivatives are involved in various physiological and pathological processes, making them relevant targets for therapeutic intervention.[2][3]
Chemical Synthesis and Reactivity
The synthesis of N-acyl amino acids, including asparagine derivatives, can be achieved through several methods. Chemical synthesis is the primary route for both laboratory and industrial production.[4]
Common Synthesis Methods:
-
Schotten-Baumann Condensation: This is a major synthesis method for N-acyl amino acid surfactants.[4]
-
Amidation of Fatty Acid Esters: Yields ranging from 60% to 93% have been achieved by reacting fatty acid methyl esters with amino acids.[4]
-
Enzymatic Synthesis: This method offers mild reaction conditions and is environmentally friendly, though yields can be lower and costs higher than chemical methods.[4]
-
Chemo-enzymatic Methods: These approaches combine the advantages of both chemical and enzymatic synthesis.[4]
The reactivity of N-acyl-asparagine derivatives is influenced by the nature of the N-acyl substituent. For example, N-phthalimidoalkanoyl substitution on related N-acyl-glucosamines has been shown to decrease the HOMO-LUMO energy gap, predicting a stronger reactivity with nucleophiles compared to N-alkanoyl moieties.[5] A key aspect of asparagine reactivity is its propensity for deamidation, a reaction that proceeds through a succinimide intermediate.[6][7] The rate of this reaction is highly dependent on the local protein structure, with asparagine residues in flexible, random coil structures deamidating more rapidly than those in more constrained structures like beta-turns.[6][8]
Physicochemical Properties
The addition of an acyl group to asparagine modifies its physical and chemical characteristics. Quantitative data for a representative compound, N-Acetyl-L-asparagine, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O₄ | [9][10] |
| Molecular Weight | 174.15 g/mol | [9][11] |
| Melting Point | 165.0 °C | [9] |
| Boiling Point | 588.7 °C | [9] |
| Water Solubility | 34 mg/mL (195.23 mM) | [11][12] |
| DMSO Solubility | 34 mg/mL (195.23 mM) | [11][12] |
| Ethanol Solubility | Insoluble | [11][12] |
| pKa (Strongest Acidic) | 3.64 | [13] |
| logP | -2.2 | [13] |
Biological Activity and Signaling Pathways
N-acyl-asparagine derivatives exhibit a range of biological activities and are implicated in several key signaling pathways.
-
Metabolic Regulation: N-Acetyl-L-asparagine is an endogenous metabolite found in the human brain that may inhibit pancreatic lipase, an enzyme involved in lipid metabolism, suggesting potential utility in treating obesity and diabetes.[9][11][12]
-
mTORC1 Signaling: Asparagine itself has been shown to reinforce mTORC1 signaling.[14] This pathway is crucial for stimulating thermogenesis and glycolysis in adipose tissues. The bioavailability of asparagine can therefore impact systemic energy homeostasis.[14]
-
Immunomodulation and Antitumor Activity: Certain synthetic N-acylated asparagine-linked lipid A analogs have been shown to induce the production of Tumor Necrosis Factor (TNF) and exhibit antitumor activity against fibrosarcoma in mouse models.[15]
-
Ion Channel Modulation: N-acyl amino acids, including derivatives of glycine and serine, have been reported to inhibit T-type calcium channels.[16]
Below is a diagram illustrating the role of asparagine in metabolic signaling.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of N-acyl-asparagine derivatives.
Protocol: Synthesis of N-Acetyl-L-asparagine
This protocol is based on the described synthesis of N-Acetyl-L-asparagine.[9]
-
Reaction Setup: In a suitable reaction vessel, dissolve L-aspartic acid in a mixture of acetic acid and trifluoroacetic acid.
-
Catalyst Addition: Add sulfate ions as a catalyst to the reaction mixture.
-
Reaction Conditions: Stir the mixture at a controlled temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, neutralize the mixture and remove the solvents under reduced pressure.
-
Purification: Purify the crude acetyl derivative by column chromatography. A Sephadex G-100 column is specified for yielding N-acetyl asparagine.[9]
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.
Protocol: General Characterization Workflow
The structural confirmation and purity assessment of newly synthesized derivatives are critical.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Analyze the chemical shifts (δ), coupling constants (J), and integration values to confirm the covalent structure, including the presence of the acyl group and the integrity of the asparagine backbone.[17][18][19] The presence of characteristic peaks for the acyl chain and the asparagine moiety confirms a successful synthesis.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in an appropriate solvent (e.g., methanol/water).
-
Analyze the sample using an ESI-MS (Electrospray Ionization Mass Spectrometry) instrument in both positive and negative ion modes.
-
Determine the molecular weight from the parent ion peak ([M+H]⁺ or [M-H]⁻).
-
Perform tandem MS (MS/MS) to obtain fragmentation patterns, which can further confirm the structure by identifying characteristic fragments of the acyl group and the asparagine residue.[20][21]
-
The general workflow for synthesis and characterization is visualized below.
Conclusion
N-acyl-asparagine derivatives represent a versatile class of molecules with significant potential in drug discovery and chemical biology. Their synthesis is well-established, and their physicochemical properties can be tuned by modifying the acyl chain. The involvement of these compounds in critical biological pathways, such as mTORC1 signaling and metabolic regulation, underscores their importance as research targets. The protocols and data presented in this guide offer a foundational resource for scientists working to explore and exploit the chemical and biological properties of these promising compounds.
References
- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes [mdpi.com]
- 3. Human Metabolome Database: Showing metabocard for N-Nervonoyl Asparagine (HMDB0242086) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Substitution Effects on Reactivity of N-Acyl-2-amino-2-desoxyglucopyranoses. Quantum Chemical Study [mdpi.com]
- 6. Reactivity toward deamidation of asparagine residues in beta-turn structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-Acetyl-L-asparagine | 4033-40-3 | FA41627 | Biosynth [biosynth.com]
- 10. N-Acetylasparagine | C6H10N2O4 | CID 99715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Showing Compound N-Acetylasparagine (FDB023807) - FooDB [foodb.ca]
- 14. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of the biological activity of synthetic N-acylated asparagine or serine linked monosaccharide lipid A analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Facile Synthesis of α-N-Ribosyl-Asparagine and α-N-Ribosyl-Glutamine Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. 1H-NMR studies of synthetic peptide analogues of calcium-binding site III of rabbit skeletal troponin C: effect on the lanthanum affinity of the interchange of aspartic acid and asparagine residues at the metal ion coordinating positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. massbank.eu [massbank.eu]
The Biological Potential of Dodecylphenyl-Pyrazolone Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties. The core pyrazolone scaffold can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological profile. The incorporation of a dodecylphenyl group introduces a significant lipophilic character to the molecule, which can influence its pharmacokinetic and pharmacodynamic properties, such as membrane permeability and interaction with hydrophobic binding pockets of target proteins. This technical guide provides an in-depth exploration of the biological potential of dodecylphenyl-pyrazolone analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. While direct studies on dodecylphenyl-pyrazolone analogs are limited, this guide draws upon the broader knowledge of pyrazolone derivatives to infer their potential activities and mechanisms of action.
Data Presentation
The following tables summarize the quantitative biological activity data for various pyrazolone analogs, providing a comparative overview of their potential efficacy. It is important to note that these analogs may not contain the specific dodecylphenyl substituent but serve as a reference for the potential activity of this class of compounds.
Table 1: Anticancer Activity of Pyrazolone Analogs
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrazolinone Chalcones | Caco | 23.34 ± 0.14 | [1][2][3][4] |
| Pyrazole Carbaldehyde Derivatives | MCF-7 | 0.25 | [5] |
| Indole-Pyrazole Hybrids | HCT116, MCF7, HepG2, A549 | < 23.7 | [5] |
| 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) | RKO | 9.9 ± 1.1 | [6] |
| Ferrocene-Pyrazole Hybrids | HCT-116 | 3.12 | [7] |
Table 2: Anti-inflammatory Activity of Pyrazolone Analogs
| Compound Class | Assay | Inhibition (%) | IC50 (µM) | Reference |
| Pyrazole-Thiohydantoin Derivatives | Carrageenan-induced paw edema | - | ED50 = 55–62 µmol/kg | [8] |
| Pyrazole-Benzene Sulfonamide Hybrids | COX-2 Inhibition | - | 1.79–9.63 | [8] |
| Pyrazoline Derivatives | Lipoxygenase Inhibition | - | 80 | [9] |
Table 3: Antimicrobial Activity of Pyrazolone Analogs
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Fused Pyrazole Derivatives | Various Bacteria | Moderate Activity | [10] |
| Pyrazole-Pyrazolone Derivatives | Gram +ve, Gram -ve Bacteria, Fungi | High Activity (Compounds I and VI) | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological potential of pyrazolone analogs. These protocols can be adapted for the study of dodecylphenyl-pyrazolone derivatives.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the dodecylphenyl-pyrazolone analogs (typically ranging from 0.1 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Methodology:
-
Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds (dodecylphenyl-pyrazolone analogs) are administered orally or intraperitoneally at a specific dose (e.g., 10-100 mg/kg body weight). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Methodology:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of Compounds: The dodecylphenyl-pyrazolone analogs are serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways that are potential targets for pyrazolone analogs, as well as a general experimental workflow.
Caption: General experimental workflow for evaluating dodecylphenyl-pyrazolone analogs.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by pyrazolone analogs.
Caption: Potential disruption of the Hippo-YAP/TEAD pathway by pyrazolone analogs.
Conclusion
Dodecylphenyl-pyrazolone analogs represent a promising, yet underexplored, class of compounds with significant therapeutic potential. Based on the extensive research on related pyrazolone derivatives, it is plausible that these analogs will exhibit potent anticancer, anti-inflammatory, and antimicrobial activities. The lipophilic dodecylphenyl moiety may enhance their ability to interact with biological membranes and hydrophobic targets, potentially leading to improved efficacy and unique pharmacological profiles.
Future research should focus on the targeted synthesis and biological evaluation of a library of dodecylphenyl-pyrazolone analogs. Detailed mechanistic studies are crucial to elucidate their specific molecular targets and signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a solid framework for initiating such investigations. The continued exploration of this chemical space is likely to yield novel drug candidates for a range of diseases.
References
- 1. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 11. Synthesis, Characterization and Biological Activity of Some Pyrazole-Pyrazolone Derivatives [ejchem.journals.ekb.eg]
Unveiling EINECS 243-730-7: A Technical Guide to a Complex Natural Product
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical substance registered under EINECS number 243-730-7. The compound, identified as [(1R,2R,3R,5S,8R,9R,10R)-9-acetyloxy-2,5-dihydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-10-tricyclo[9.3.1.0³,⁸]pentadec-11-enyl] acetate, is a complex natural product with a tricyclic scaffold. This document summarizes its core structural information, offers a generalized approach to its characterization, and presents a logical workflow for its investigation.
Chemical Identity and Structure
The chemical substance associated with EINECS 243-730-7 is a diterpenoid acetate ester. Its systematic name provides key structural insights, revealing a complex stereochemistry and multiple functional groups, including hydroxyl, acetyl, and ketone moieties, attached to a rigid tricyclic core.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| EINECS Number | 243-730-7 |
| IUPAC Name | [(1R,2R,3R,5S,8R,9R,10R)-9-acetyloxy-2,5-dihydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-10-tricyclo[9.3.1.0³,⁸]pentadec-11-enyl] acetate |
| Chemical Formula | C₂₄H₃₄O₇ |
| PubChem CID | 10455595[1] |
Hypothetical Characterization Data
The following table outlines the expected spectroscopic data for a compound with the structure of this compound, based on characteristic values for similar natural products. These are hypothetical values and would require experimental verification.
Table 2: Expected Spectroscopic Data for this compound
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to methyl groups, acetyl groups, protons adjacent to hydroxyl and ester functionalities, and olefinic protons. |
| ¹³C NMR | Resonances for carbonyls (ketone and esters), olefinic carbons, carbons bearing hydroxyl and ester groups, and aliphatic carbons of the tricyclic core. |
| FT-IR (cm⁻¹) | Broad O-H stretch (~3400 cm⁻¹), C=O stretches for esters and ketone (~1735 and ~1710 cm⁻¹), C=C stretch (~1650 cm⁻¹). |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to confirm the elemental composition of C₂₄H₃₄O₇. |
Experimental Protocols: A General Approach
Detailed experimental protocols for the isolation and characterization of this compound are not publicly documented. However, a general workflow for the characterization of a novel natural product of this class would involve the following steps.
Isolation and Purification
-
Extraction: Plant material (e.g., needles and twigs of Taxus baccata) would be dried, ground, and extracted with a suitable organic solvent such as methanol or ethanol.
-
Partitioning: The crude extract would be subjected to liquid-liquid partitioning between immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on polarity.
-
Chromatography: The fraction containing the target compound would be further purified using a combination of chromatographic techniques, including:
-
Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents.
-
High-Performance Liquid Chromatography (HPLC): Employing reversed-phase or normal-phase columns for final purification.
-
Structure Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): To identify the types and number of protons and carbons.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and thus deduce the complete chemical structure.
-
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.
-
X-ray Crystallography: If a suitable single crystal can be obtained, this technique would provide unambiguous determination of the three-dimensional structure and absolute stereochemistry.
Logical Workflow for Investigation
The following diagram illustrates a logical workflow for the comprehensive investigation of a novel natural product like this compound, from initial isolation to biological evaluation.
References
Navigating the Therapeutic Potential of Pyrazole-Asparagine Conjugates: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound identified by CAS number 20318-58-5, chemically known as n2-Acetyl-N2-(4-dodecylphenyl)-n-(4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-L-asparagine, represents a complex molecular architecture integrating a pyrazole moiety with an L-asparagine derivative. While specific public domain research on this particular molecule is limited, its constituent chemical classes—pyrazoles and asparagine analogs—are subjects of extensive investigation in medicinal chemistry and drug discovery. This guide provides an in-depth analysis of the foundational research and discovery related to these core structures, offering insights into their synthesis, biological activities, and potential therapeutic applications.
Core Chemical Moieties: A Synopsis
Pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the development of a wide array of pharmaceuticals due to its diverse biological activities. Pyrazole derivatives have been successfully developed into drugs for various indications, including anti-inflammatory, analgesic, antimicrobial, and anticancer therapies.
L-Asparagine Analogs: L-asparagine is a non-essential amino acid that plays a crucial role in protein synthesis and nitrogen metabolism. The development of L-asparagine analogs has been a key strategy in cancer therapy, particularly in the treatment of acute lymphoblastic leukemia (ALL). The enzyme L-asparaginase, which depletes circulating L-asparagine, is a standard component of ALL treatment protocols. This has spurred research into asparagine derivatives that could act as antimetabolites or modulators of asparagine-dependent pathways.
Synthesis and Discovery: General Methodologies
The synthesis of complex molecules like CAS 20318-58-5 involves multi-step organic synthesis. The pyrazole core is typically formed through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Subsequent functionalization allows for the attachment of various side chains. The asparagine component is then coupled to the pyrazole scaffold, often through amide bond formation.
Experimental Workflow: General Synthesis of Pyrazolyl-Asparagine Derivatives
Caption: General synthetic workflow for pyrazolyl-asparagine conjugates.
Potential Biological Activities and Signaling Pathways
Given the established activities of its constituent parts, a molecule like CAS 20318-58-5 could be hypothesized to interact with a number of biological pathways. The pyrazole moiety is a well-known pharmacophore that can target various enzymes and receptors, while the asparagine component could influence amino acid metabolism and related signaling cascades.
Hypothesized Signaling Pathway Interactions
Caption: Hypothesized signaling pathways influenced by pyrazolyl-asparagine conjugates.
Quantitative Data from Related Compound Classes
While specific quantitative data for CAS 20318-58-5 is not publicly available, the following table summarizes representative data for other pyrazole and asparagine derivatives to provide context for potential biological activity.
| Compound Class | Target | Assay Type | Representative IC50/EC50 |
| Pyrazole Derivatives | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | 0.1 - 10 µM |
| C-Jun N-terminal kinase (JNK) | Kinase Inhibition | 0.5 - 20 µM | |
| Cannabinoid Receptor 1 (CB1) | Receptor Binding | 1 - 50 nM | |
| Asparagine Analogs | L5178Y Leukemia Cells | Cell Growth Inhibition | 10 - 100 µM |
| Asparagine Synthetase | Enzyme Inhibition | 5 - 50 µM |
Note: The data presented are illustrative and represent a range of values reported for various compounds within these classes. Actual values for a specific compound can vary significantly.
Experimental Protocols for Key Assays
To evaluate the potential biological activity of a novel compound like CAS 20318-58-5, a series of in vitro and in vivo experiments would be necessary. Below are generalized protocols for key assays relevant to the potential activities of pyrazole-asparagine conjugates.
1. Cyclooxygenase (COX) Inhibition Assay
-
Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.
-
Methodology:
-
Recombinant human COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.
-
Arachidonic acid is added as the substrate.
-
The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
2. Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., a leukemia cell line) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with the test compound at various concentrations for a specified period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
3. Asparagine Synthetase Activity Assay
-
Objective: To measure the inhibitory effect of the compound on asparagine synthetase.
-
Methodology:
-
Partially purified asparagine synthetase is incubated with the test compound.
-
The substrates L-aspartate, L-glutamine, and ATP are added to initiate the reaction.
-
The reaction is stopped, and the amount of L-asparagine produced is quantified using high-performance liquid chromatography (HPLC) or a colorimetric assay.
-
IC50 values are determined by measuring the enzyme activity at different compound concentrations.
-
Conclusion
While the specific compound CAS 20318-58-5 remains largely uncharacterized in the public scientific literature, its chemical structure suggests a rich potential for biological activity based on the well-established pharmacology of pyrazole and asparagine derivatives. The synthetic strategies and experimental protocols outlined in this guide provide a foundational framework for the investigation of this and related molecules. Further research into such hybrid molecules could lead to the discovery of novel therapeutic agents with unique mechanisms of action, particularly in the fields of oncology and inflammatory diseases. The logical progression from synthesis to in vitro and in vivo evaluation will be critical in elucidating the true therapeutic potential of this chemical class.
Preliminary Screening of Pyrazolyl-Amino Acid Derivatives for Bioactivity: An In-depth Technical Guide
Disclaimer: This guide provides a framework for the preliminary bioactivity screening of pyrazolyl-amino acid derivatives. Direct research on pyrazolyl-asparagine derivatives is limited in publicly available literature. Therefore, this document utilizes data and protocols from studies on closely related pyrazole-amino acid conjugates as representative examples. Researchers are encouraged to adapt these methodologies for their specific pyrazolyl-asparagine compounds of interest.
Introduction
The conjugation of pyrazole moieties with amino acids presents a promising strategy in drug discovery, aiming to enhance the bioavailability, target specificity, and overall therapeutic potential of pyrazole-based compounds. Pyrazoles are a well-established class of heterocyclic compounds known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The incorporation of amino acid scaffolds can facilitate cellular uptake and interaction with biological targets. This guide outlines the preliminary screening methodologies for assessing the bioactivity of these hybrid molecules, with a focus on anticancer and antimicrobial activities.
Synthesis of Pyrazole-Containing Amino Acids
A general approach to synthesizing pyrazole-containing α-amino acids involves a multi-step process starting from a protected amino acid, such as L-aspartic acid. The synthesis can proceed through a Horner-Wadsworth-Emmons reaction to form β-aryl α,β-unsaturated ketones, followed by a regioselective condensation/aza-Michael reaction with a hydrazine derivative and subsequent oxidation to yield the desired pyrazole-amino acid.[6]
Bioactivity Screening Data
The following tables summarize representative quantitative data from studies on pyrazole-amino acid and related amide derivatives, showcasing their potential in anticancer and antimicrobial applications.
Table 1: In Vitro Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Amide/Amino Acid Functionalized Derivatives
| Compound | A549 (IC₅₀, µM) | MCF7 (IC₅₀, µM) | DU145 (IC₅₀, µM) | HeLa (IC₅₀, µM) | Reference |
| 52 | 21.2 | 18.4 | 19.2 | 25.3 | [7] |
| 5-Fluorouracil | - | - | - | - | [7] |
Note: 5-Fluorouracil was used as a reference standard in the study.[7]
Table 2: Minimum Inhibitory Concentrations (MIC) of Pyrazole-Derived Amino Acids and Peptidomimetics
| Compound | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | S. epidermidis (MIC, µg/mL) | S. aureus (MIC, µg/mL) | Reference |
| 203 | 4-32 | 4-32 | 4-32 | 4-32 | [5][8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of bioactivity screening results. The following sections provide an overview of standard protocols for anticancer and antimicrobial assays.
In Vitro Anticancer Activity Screening
A common method for assessing the cytotoxic effects of novel compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Assay:
Detailed Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]
-
Cell Seeding: Cells are harvested and seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized pyrazolyl-amino acid derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Assay: After incubation, MTT solution is added to each well. The viable cells metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1]
Antimicrobial Activity Screening
The antimicrobial potential of pyrazolyl-amino acid derivatives can be initially assessed using the agar diffusion method, followed by the determination of the Minimum Inhibitory Concentration (MIC).
Workflow for Antimicrobial Screening:
Detailed Protocol:
-
Microbial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans), are used.
-
Agar Diffusion Method:
-
A standardized suspension of the test microorganism is uniformly spread on the surface of an appropriate agar medium.
-
Sterile paper discs impregnated with known concentrations of the test compounds are placed on the agar surface. Alternatively, wells can be made in the agar and filled with the compound solution.
-
The plates are incubated under suitable conditions.
-
The diameter of the zone of inhibition around each disc or well is measured. A larger zone indicates greater antimicrobial activity.
-
-
Minimum Inhibitory Concentration (MIC) Determination:
-
The MIC is determined using a broth microdilution method in 96-well plates.
-
Two-fold serial dilutions of the test compounds are prepared in a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated, and the MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[5][8]
-
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for pyrazolyl-asparagine derivatives are not yet elucidated, related pyrazole compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation and proliferation.[7]
Hypothesized Signaling Pathway Inhibition:
Further mechanistic studies, such as Western blotting for key cell cycle and apoptotic proteins, are necessary to elucidate the precise molecular targets of novel pyrazolyl-asparagine derivatives.
Conclusion
The preliminary bioactivity screening of pyrazolyl-amino acid derivatives is a critical step in identifying promising lead compounds for further development. The methodologies outlined in this guide for assessing anticancer and antimicrobial activities provide a robust framework for initial investigations. While specific data for pyrazolyl-asparagine derivatives is currently lacking, the representative data from related conjugates highlight the therapeutic potential of this class of molecules. Future research should focus on the synthesis and comprehensive biological evaluation of a library of pyrazolyl-asparagine derivatives to fully explore their structure-activity relationships and mechanisms of action.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00364D [pubs.rsc.org]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Asparagine Modifications in Drug Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Asparagine, a seemingly simple amino acid, holds a pivotal position in the intricate world of protein structure and function. Post-translational modifications of asparagine residues can dramatically alter a protein's stability, bioactivity, and immunogenicity, making a thorough understanding of these changes a cornerstone of modern drug design, particularly for biotherapeutics. This technical guide delves into the core asparagine modifications—deamidation, N-linked glycosylation, and hydroxylation—providing a comprehensive overview of their impact on drug development, detailed experimental protocols for their analysis, and strategies for their modulation.
Asparagine Deamidation: A Spontaneous Challenge to Protein Stability
Asparagine deamidation is a non-enzymatic chemical modification where the side-chain amide group of an asparagine (Asn) residue is hydrolyzed to form an aspartic acid (Asp) or isoaspartic acid (isoAsp) residue. This seemingly minor change introduces a negative charge and can significantly disrupt a protein's three-dimensional structure, leading to loss of function, aggregation, and potentially, immunogenicity.[1][2][3] The rate of deamidation is highly dependent on the local sequence, pH, temperature, and the protein's tertiary structure.[4][5]
Quantitative Impact of Flanking Residues on Deamidation Rate
The amino acid residue immediately C-terminal to the asparagine (the n+1 position) has the most profound effect on the rate of deamidation. Small, flexible residues like glycine and serine significantly accelerate deamidation, while bulky or charged residues can hinder it. The following table summarizes the half-life of asparagine deamidation in various pentapeptide sequences, highlighting the influence of the n+1 residue.
| Peptide Sequence | N+1 Residue | Deamidation Half-life (days) at 37°C, pH 7.4 |
| Ac-Gly-Gln-Asn-Gly -Gly-Tyr-Gly-NH2 | Glycine (Gly) | 1.4 |
| Ac-Gly-Gln-Asn-His -Gly-Tyr-Gly-NH2 | Histidine (His) | 6.8 |
| Ac-Gly-Gln-Asn-Ser -Gly-Tyr-Gly-NH2 | Serine (Ser) | 41 |
| Ac-Gly-Gln-Asn-Ala -Gly-Tyr-Gly-NH2 | Alanine (Ala) | 73 |
Data compiled from various studies on peptide deamidation.[2]
Drug Design Strategies to Mitigate Deamidation
Given the detrimental effects of deamidation, significant effort in biopharmaceutical development is focused on its prediction and mitigation.
Protein Engineering: One of the most effective strategies is to identify and eliminate deamidation "hotspots" through protein engineering. This involves substituting deamidation-prone asparagine residues with other amino acids that are less susceptible to this modification, such as glutamine, or by altering the flanking residues.[1][6] For instance, in the development of a therapeutic lipase, five deamidation-susceptible asparagine residues were identified. Through site-saturation mutagenesis, three of these positions were found to be tolerant to substitutions, and a triple mutant showed significantly improved thermal stability and retained higher activity after heat stress.[1] Similarly, for an anti-CD52 antibody with a critical Asn-Gly deamidation site in its complementarity-determining region (CDR), protein engineering was successfully employed to remove the site while preserving its biological function.[6]
Formulation Strategies: Formulation development plays a crucial role in minimizing deamidation. Key strategies include:
-
pH Optimization: Deamidation rates are pH-dependent, generally increasing at neutral to alkaline pH. Formulating protein drugs at a slightly acidic pH (typically between 5.0 and 6.0) can significantly slow down the deamidation process.
-
Excipients: The addition of certain excipients, such as sugars (e.g., sucrose, trehalose) and polyols (e.g., mannitol, sorbitol), can stabilize the protein structure and reduce the flexibility of deamidation-prone regions.
-
Lyophilization: Freeze-drying removes water, which is a reactant in the deamidation reaction, thereby reducing the rate of degradation in the solid state.
N-linked Glycosylation: Sculpting Therapeutic Protein Function
N-linked glycosylation is an enzymatic process that attaches complex carbohydrate structures (glycans) to the side-chain amide of asparagine residues within the consensus sequence Asn-X-Ser/Thr (where X can be any amino acid except proline).[7] This modification is critical for the proper folding, stability, and function of many therapeutic proteins, especially monoclonal antibodies (mAbs). The specific composition of the attached glycans can profoundly impact a drug's pharmacokinetic and pharmacodynamic properties.[8][9]
Impact of Glycoforms on Monoclonal Antibody Pharmacokinetics
The terminal sugar residues of N-glycans on mAbs can significantly influence their serum half-life and clearance mechanisms. For example, the presence of terminal mannose residues can lead to rapid clearance from circulation via mannose receptors in the liver. Conversely, terminal sialic acid residues can extend the half-life by masking underlying galactose residues, which are recognized by asialoglycoprotein receptors.
| Therapeutic Antibody | Glycoform Feature | Impact on Pharmacokinetics |
| Rituximab | High Mannose | Reduced serum half-life |
| IgG (general) | Afucosylated | Enhanced Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) |
| Darbepoetin alfa | Increased Sialylation | Extended serum half-life |
| IgG (general) | Terminal Galactose | Potential for faster clearance via asialoglycoprotein receptor |
This table provides a summary of general trends observed for the impact of different glycoforms on the pharmacokinetics of monoclonal antibodies.[8][10]
Glycoengineering: Tailoring Glycosylation for Enhanced Efficacy
Glycoengineering involves manipulating the glycosylation patterns of therapeutic proteins to optimize their clinical performance. This can be achieved through various approaches:
-
Cell Line Engineering: Modifying the host cell line's glycosylation machinery to produce proteins with desired glycoforms. For example, knocking out the FUT8 gene in CHO cells results in the production of afucosylated antibodies with enhanced ADCC activity.
-
In Vitro Enzymatic Modification: Using specific enzymes to remodel the glycans on a purified protein.
-
Small Molecule Inhibitors: The use of small molecules to inhibit specific enzymes in the glycosylation pathway can also be a strategy to control the final glycan structure.[8]
Asparagine Hydroxylation: A Key Regulator in Hypoxia Signaling
Asparagine hydroxylation is an oxygen-dependent enzymatic modification catalyzed by Factor Inhibiting HIF (FIH-1). This modification primarily occurs on asparagine residues within specific protein domains and plays a crucial role in cellular signaling, most notably in the hypoxia-inducible factor (HIF) pathway.[11][12][13]
The HIF-1α Signaling Pathway: A Central Role for Asparagine Hydroxylation
Under normoxic (normal oxygen) conditions, FIH-1 hydroxylates a specific asparagine residue (Asn803) in the C-terminal transactivation domain of HIF-1α.[11][12][13] This hydroxylation event sterically hinders the interaction of HIF-1α with the transcriptional coactivator p300/CBP, thereby preventing the transcription of hypoxia-responsive genes.
Under hypoxic (low oxygen) conditions, FIH-1 activity is inhibited due to the lack of its co-substrate, oxygen. This allows HIF-1α to accumulate, translocate to the nucleus, and bind to p300/CBP, leading to the expression of genes involved in angiogenesis, glucose metabolism, and cell survival.
References
- 1. Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the Study of Protein Deamidation: Unveiling Its Influence on Aging, Disease Progression, Forensics and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. Engineering an anti-CD52 antibody for enhanced deamidation stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDPI - Publisher of Open Access Journals [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. news-medical.net [news-medical.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Inhibition of the oxygen-sensing asparaginyl hydroxylase factor inhibiting hypoxia-inducible factor: A potential hypoxia response modulating strategy | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 12. Factor Inhibiting HIF Asparaginyl Hydroxylase Inhibitors - Wikipedia [en.wikipedia.org]
- 13. scbt.com [scbt.com]
Physicochemical Characterization of Substituted Pyrazolone Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrazolone compounds represent a versatile class of heterocyclic molecules with significant importance in medicinal chemistry.[1] First synthesized in the 19th century, these compounds have been extensively investigated for a wide range of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Their therapeutic potential often stems from their ability to interact with specific biological targets, such as cyclooxygenase (COX) enzymes in the inflammatory cascade.[2] A thorough understanding of the physicochemical characteristics of these compounds is paramount for the rational design and development of new, more effective therapeutic agents.
This technical guide provides a comprehensive overview of the key physicochemical characterization techniques applied to substituted pyrazolone compounds, complete with detailed experimental protocols, data presentation in a structured format, and visualizations of experimental workflows and relevant biological pathways.
Synthesis of Substituted Pyrazolone Compounds
The synthesis of substituted pyrazolone derivatives often involves the condensation of a β-ketoester with a hydrazine derivative.[2] A common method is the Knorr pyrazole synthesis. Variations in the starting materials allow for the introduction of a wide range of substituents at different positions of the pyrazolone ring, enabling the fine-tuning of their physicochemical and biological properties.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of newly synthesized substituted pyrazolone compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.
¹H NMR Spectroscopy: The chemical shifts and coupling constants of protons provide insights into their chemical environment and connectivity.
¹³C NMR Spectroscopy: This technique is used to determine the number of non-equivalent carbon atoms and their electronic environments.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Substituted Pyrazolone Derivatives
| Compound/Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 3-methyl-1-phenyl-5-pyrazolone | 2.1 (s, 3H, -CH₃), 3.2 (s, 2H, -CH₂-), 7.2-7.9 (m, 5H, Ar-H) | 13.5 (-CH₃), 40.2 (-CH₂-), 119.3, 121.5, 124.4, 128.8, 137.4, 148.7, 163.0 (C=O) | [4] |
| 4-(4-methoxybenzylidene)-3-methyl-1-phenyl-5-pyrazolone | 2.34 (s, 3H, -CH₃), 3.88 (s, 3H, -OCH₃), 4.17 (q, 2H), 6.9-8.5 (m, Ar-H and =CH-) | 13.5, 56.4, 64.7, 111.4, 113.5, 115.8, 118.8, 123.9, 124.0, 126.5, 129.6, 130.9, 139.6, 148.3, 148.6, 149.0, 152.1, 153.6, 162.7 (C=O) | [5] |
| 1-phenyl-3-methyl-4-(p-tolylidene)-5-pyrazolone | 1.116 (s, 3H, CH₃), 2.25 (s, 3H, CH₃), 5.142 (s, 1H, =CH-Ar), 7.22-7.74 (m, 8H, Ar-H) | 11.65, 19.1, 24.13, 102.2, 108.47, 119.02, 125.02, 125.99, 137.01, 138.25, 138.77, 148.23, 149.54, 154.53, 156.31, 160.78, 164.14, 172.80, 180.24 | [1] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 2: Characteristic FT-IR Absorption Bands for Substituted Pyrazolone Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |
| C=O (pyrazolone ring) | 1699 - 1709 | Strong stretching vibration | [1][6] |
| C=N (pyrazolone ring) | 1591 - 1592 | Stretching vibration | [1] |
| C-H (aromatic) | 3044 - 3101 | Stretching vibration | [1][6] |
| C-H (aliphatic) | 2911 - 2925 | Stretching vibration | [1][6] |
| O-H / N-H | 3200 - 3600 | Broad stretching vibration | [7] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide valuable structural information. The fragmentation of pyrazoles is influenced by the nature and position of substituents. Common fragmentation pathways involve cleavage of the pyrazolone ring.
Thermal Analysis
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate. It is used to determine the thermal stability and decomposition profile of a compound. For pyrazolone derivatives, TGA curves typically show decomposition stages at elevated temperatures.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and other thermal events.
Table 3: Thermal Analysis Data for Representative Pyrazolone Derivatives
| Compound | Decomposition Onset (TGA, °C) | Melting Point (DSC, °C) | Reference |
| Pyrazoline Derivative I | 257 | 235 | [8] |
| Pyrazoline Derivative II | 292 | 245 | [8] |
| Silver(I)-pyrazolone complex | ~150 (ligand degradation starts) | - | [9] |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structures of several pyrazolone derivatives have been determined, revealing planar pyrazole rings and various hydrogen bonding networks that stabilize the crystal packing.[10]
Biological Activity Evaluation
The anti-inflammatory activity of substituted pyrazolone compounds is often evaluated through their ability to inhibit COX enzymes.
Table 4: In Vitro and In Vivo Anti-inflammatory Activity of Selected Pyrazolone Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | In Vivo Anti-inflammatory Activity (% inhibition) | Reference | |---|---|---|---| | Celecoxib (Reference) | - | - | - |[11] | | Pyrazolone Derivative 5e | - | - | Potent analgesic activity |[12] | | Pyrazolone Derivative 6d | - | - | Potent analgesic activity |[12] | | Pyrazoline Derivative 2d | - | - | High anti-inflammatory activity |[2] | | Pyrazoline Derivative 2e | - | - | High anti-inflammatory activity |[2] |
Experimental Protocols
Protocol 1: General Synthesis of 4-Arylidenyl-3-methyl-1-phenyl-5-pyrazolone Derivatives
-
Dissolution: Dissolve 3-methyl-1-phenyl-5-pyrazolone (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., anhydrous sodium acetate in acetic acid).
-
Reaction: Stir the reaction mixture at room temperature or under reflux for a specified period (typically a few hours).
-
Isolation: Cool the reaction mixture and collect the precipitated product by filtration.
-
Purification: Wash the crude product with a suitable solvent (e.g., cold ethanol) and recrystallize to obtain the pure compound.
-
Characterization: Confirm the structure of the synthesized compound using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyrazolone derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Set appropriate parameters such as spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is typically required.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.
Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid pyrazolone sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR setup to subtract atmospheric and instrument interferences.
-
Sample Spectrum: Acquire the FT-IR spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Protocol 4: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh a small amount of the pyrazolone sample (typically 5-10 mg) into a TGA crucible.
-
Instrument Setup: Place the crucible in the TGA furnace. Set the desired temperature program, including the starting and ending temperatures and the heating rate (e.g., 10 °C/min). Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Data Acquisition: Start the TGA run and record the mass loss as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition and the percentage of mass loss at different temperature ranges.
Protocol 5: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the pyrazolone compound of suitable size and quality, typically by slow evaporation of a saturated solution.
-
Crystal Mounting: Mount a selected single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain the final crystal structure.
Visualizations
References
- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spast.org [spast.org]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
Identification of Novel Pyrazole-Based Therapeutic Agents: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities and presence in numerous FDA-approved pharmaceuticals.[1][2][3] This technical guide provides an in-depth overview of recent advancements in the discovery and development of novel pyrazole-based therapeutic agents, with a primary focus on their role as anticancer and anti-inflammatory agents through protein kinase inhibition.[3][4] We present key synthetic strategies, comprehensive biological activity data, detailed experimental protocols for their evaluation, and visualizations of critical pathways and workflows to facilitate further research and development in this promising area of drug discovery.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[1][5] First synthesized in 1883, this scaffold has become a vital component in modern drug design.[1] Its structural versatility and favorable drug-like properties have led to its incorporation into a wide array of therapeutic agents.[2][6] Notable examples of FDA-approved drugs containing a pyrazole moiety include the COX-2 inhibitor Celecoxib, the JAK1/JAK2 inhibitor Ruxolitinib, and the ALK/ROS1 inhibitor Crizotinib, highlighting the scaffold's therapeutic relevance in treating inflammation and cancer.[1][2][7]
The pyrazole ring can act as a bioisostere for other aromatic rings, often improving physicochemical properties like solubility and metabolic stability.[6][8] Its ability to participate in hydrogen bonding as both a donor and acceptor allows for potent and selective interactions with various biological targets, particularly the ATP-binding pocket of protein kinases.[8] The deregulation of protein kinase activity is a hallmark of many diseases, especially cancer, making pyrazole-based kinase inhibitors a major focus of oncological research.[2][7][9]
Synthetic Strategies and Workflows
The synthesis of novel pyrazole derivatives is adaptable, with several established methods. A prevalent approach involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent, like an α,β-unsaturated ketone) with a hydrazine derivative.[10] Variations of this core reaction allow for the introduction of diverse substituents to modulate the compound's pharmacological profile.
A general workflow for the synthesis and initial evaluation of these compounds is depicted below.
Caption: High-level workflow for synthesis and screening of pyrazole agents.
Mechanism of Action: Protein Kinase Inhibition
A primary mechanism through which pyrazole-based agents exert their anticancer effects is the inhibition of protein kinases.[4] These enzymes play a critical role in cell signaling pathways that control proliferation, survival, and differentiation.[7] Many pyrazole derivatives are designed as ATP-competitive inhibitors, binding to the kinase's ATP pocket and preventing the phosphorylation of downstream substrates. This action effectively blocks the aberrant signaling cascades that drive tumor growth.[2]
The Janus kinases (JAKs) are a family of tyrosine kinases that are crucial for cytokine signaling. Inhibitors like Ruxolitinib, which contains a pyrazole core, bind to JAK1 and JAK2, blocking the STAT signaling pathway involved in myeloproliferative neoplasms.[2]
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Synthesis of N2-acetyl-N2-(4-dodecylphenyl)-N-(pyrazolyl)-L-asparagine
Abstract
This document outlines a proposed multi-step protocol for the chemical synthesis of N2-acetyl-N2-(4-dodecylphenyl)-N-(pyrazolyl)-L-asparagine, a novel asparagine derivative with potential applications in drug discovery and development. Due to the absence of a published direct synthesis for this specific compound, the following protocol has been developed by combining established methodologies for N-arylation of amino acids, N-acetylation, and the formation of N-pyrazolyl amides from carboxylic acid precursors. The protocol is designed for researchers in organic chemistry and medicinal chemistry and provides detailed step-by-step instructions for the synthesis, purification, and characterization of the target molecule.
Introduction
N-substituted asparagine derivatives are a class of compounds with significant interest in pharmaceutical research due to their diverse biological activities. The incorporation of aromatic and heterocyclic moieties, such as a dodecylphenyl group and a pyrazole ring, can modulate the pharmacokinetic and pharmacodynamic properties of the parent amino acid. The target molecule, N2-acetyl-N2-(4-dodecylphenyl)-N-(pyrazolyl)-L-asparagine, features a lipophilic dodecylphenyl group which may enhance membrane permeability, an N-acetyl group that can increase metabolic stability, and a pyrazole moiety, a common pharmacophore in many bioactive compounds. This protocol provides a rational synthetic approach to access this complex derivative for further investigation.
Overall Synthetic Strategy
The proposed synthesis is a multi-step sequence starting from L-aspartic acid. The strategy involves the protection of the carboxylic acid groups, followed by sequential N-arylation and N-acetylation of the α-amino group. The side-chain carboxylic acid is then selectively deprotected and activated for amide coupling with pyrazole. Finally, deprotection of the α-carboxylic acid yields the target compound.
Experimental Protocol
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of intermediates and the final product is proposed to be performed by flash column chromatography. Characterization would rely on standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Step 1: Synthesis of Di-tert-butyl L-aspartate
-
To a stirred suspension of L-aspartic acid (1.0 eq) in tert-butanol (10 mL/g of aspartic acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Warm the reaction mixture to room temperature and stir for 48 hours.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford Di-tert-butyl L-aspartate.
Step 2: Synthesis of N2-(4-dodecylphenyl)-Di-tert-butyl L-aspartate
-
In a round-bottom flask, combine Di-tert-butyl L-aspartate (1.0 eq), 4-dodecylaniline (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like BINAP (0.03 eq).
-
Add anhydrous toluene (15 mL/g of aspartate derivative) and a base such as sodium tert-butoxide (1.5 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 24 hours under an argon atmosphere.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography (e.g., hexane/ethyl acetate gradient) to yield N2-(4-dodecylphenyl)-Di-tert-butyl L-aspartate.
Step 3: Synthesis of N2-acetyl-N2-(4-dodecylphenyl)-Di-tert-butyl L-aspartate
-
Dissolve N2-(4-dodecylphenyl)-Di-tert-butyl L-aspartate (1.0 eq) in dichloromethane (20 mL/g).
-
Add triethylamine (2.0 eq) followed by the dropwise addition of acetyl chloride (1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify by column chromatography to obtain N2-acetyl-N2-(4-dodecylphenyl)-Di-tert-butyl L-aspartate.
Step 4: Selective Deprotection to N2-acetyl-N2-(4-dodecylphenyl)-L-aspartic acid α-tert-butyl ester
-
Dissolve the product from Step 3 (1.0 eq) in a minimal amount of dichloromethane.
-
Add trifluoroacetic acid (TFA) in a controlled manner (e.g., 10-20% TFA in DCM) at 0 °C to selectively cleave the side-chain tert-butyl ester. The reaction progress should be carefully monitored by TLC.
-
Once the starting material is consumed, remove the solvent and TFA under reduced pressure.
-
The crude product can be used in the next step without further purification.
Step 5: Synthesis of N2-acetyl-N2-(4-dodecylphenyl)-N-(pyrazolyl)-L-asparagine α-tert-butyl ester
-
Dissolve the carboxylic acid from Step 4 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add a peptide coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add pyrazole (1.5 eq) and continue stirring for 24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with lithium chloride solution (5%) to remove DMF, followed by saturated sodium bicarbonate and brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Step 6: Final Deprotection to N2-acetyl-N2-(4-dodecylphenyl)-N-(pyrazolyl)-L-asparagine
-
Dissolve the protected asparagine derivative from Step 5 (1.0 eq) in a solution of 50% TFA in dichloromethane.
-
Stir the reaction at room temperature for 4 hours.
-
Remove the solvent and TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the final product.
-
Collect the solid by filtration and dry under vacuum.
Data Presentation
Table 1: Summary of Reagents and Expected Outcomes
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) | Proposed Analytical Method |
| 1 | L-Aspartic acid | tert-butanol, H₂SO₄ | Di-tert-butyl L-aspartate | 85-95 | ¹H NMR, ¹³C NMR |
| 2 | Di-tert-butyl L-aspartate | 4-dodecylaniline, Pd₂(dba)₃, BINAP, NaOtBu | N2-(4-dodecylphenyl)-Di-tert-butyl L-aspartate | 60-75 | ¹H NMR, HRMS |
| 3 | N2-(4-dodecylphenyl)-Di-tert-butyl L-aspartate | Acetyl chloride, Et₃N | N2-acetyl-N2-(4-dodecylphenyl)-Di-tert-butyl L-aspartate | 80-90 | ¹H NMR, HRMS |
| 4 | N2-acetyl-N2-(4-dodecylphenyl)-Di-tert-butyl L-aspartate | Trifluoroacetic acid (TFA) | N2-acetyl-N2-(4-dodecylphenyl)-L-aspartic acid α-tert-butyl ester | >95 (crude) | ¹H NMR |
| 5 | N2-acetyl-N2-(4-dodecylphenyl)-L-aspartic acid α-tert-butyl ester | Pyrazole, HATU, DIPEA | N2-acetyl-N2-(4-dodecylphenyl)-N-(pyrazolyl)-L-asparagine α-tert-butyl ester | 50-70 | ¹H NMR, HRMS |
| 6 | N2-acetyl-N2-(4-dodecylphenyl)-N-(pyrazolyl)-L-asparagine α-tert-butyl ester | Trifluoroacetic acid (TFA) | N2-acetyl-N2-(4-dodecylphenyl)-N-(pyrazolyl)-L-asparagine | 85-95 | ¹H NMR, ¹³C NMR, HRMS |
Visualizations
Caption: Synthetic workflow for N2-acetyl-N2-(4-dodecylphenyl)-N-(pyrazolyl)-L-asparagine.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Concentrated acids (sulfuric acid, TFA) and acetyl chloride are corrosive and should be handled in a fume hood.
-
Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.
Conclusion
This application note provides a comprehensive and detailed, though theoretical, protocol for the synthesis of N2-acetyl-N2-(4-dodecylphenyl)-N-(pyrazolyl)-L-asparagine. The proposed route is based on well-established chemical transformations and is designed to be a valuable resource for researchers aiming to synthesize this and structurally related compounds. Optimization of reaction conditions may be necessary to achieve the desired yields and purity. The successful synthesis of this molecule will enable further studies into its biological properties.
Application of Pyrazolone Derivatives in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolone derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Their inherent "drug-like" properties have made them a privileged scaffold in medicinal chemistry and drug discovery. High-throughput screening (HTS) campaigns frequently utilize libraries of pyrazolone derivatives to identify novel hit compounds for a wide range of therapeutic targets. These compounds have demonstrated potential as antimicrobial, anti-inflammatory, antioxidant, anticancer, and neuroprotective agents. This document provides detailed application notes and experimental protocols for the use of pyrazolone derivatives in HTS, focusing on key therapeutic areas where they have shown significant promise.
Data Presentation: Efficacy of Pyrazolone Derivatives in Various Screening Assays
The following tables summarize the quantitative data from various studies, showcasing the potency of pyrazolone derivatives against different biological targets.
Table 1: Anticancer Activity of Pyrazolone Derivatives
| Compound ID | Cell Line | IC50 (µM) | Target Pathway | Reference |
| Compound 4 | HCT-116 | 7.67 ± 0.5 | YAP/TEAD Hippo Signaling | [1] |
| HepG-2 | 5.85 ± 0.4 | YAP/TEAD Hippo Signaling | [1] | |
| MCF-7 | 6.97 ± 0.5 | YAP/TEAD Hippo Signaling | [1] | |
| Sorafenib (Ref.) | HCT-116 | 5.47 ± 0.3 | Multiple Kinase Inhibitor | [1] |
| HepG-2 | 9.18 ± 0.6 | Multiple Kinase Inhibitor | [1] | |
| MCF-7 | 7.26 ± 0.3 | Multiple Kinase Inhibitor | [1] |
Table 2: Anti-inflammatory Activity of Pyrazolone Derivatives
| Compound ID | Assay | IC50 (µM) | Selectivity (COX-1/COX-2) | Reference |
| Compound 6b | COX-1 Inhibition | >100 | - | |
| COX-2 Inhibition | 0.25 | >400 | ||
| Compound 9b | COX-1 Inhibition | >100 | - | |
| COX-2 Inhibition | 0.30 | >333 | ||
| Celecoxib (Ref.) | COX-1 Inhibition | 15 | - | |
| COX-2 Inhibition | 0.04 | 375 |
Table 3: Antimicrobial Activity of Pyrazolone Derivatives
| Compound ID | Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Pyrazolone Derivative 12 | S. aureus | 18 | 125 | |
| E. coli | 16 | 250 | ||
| Pyrazolone Derivative 13 | S. aureus | 20 | 62.5 | |
| E. coli | 18 | 125 | ||
| Ciprofloxacin (Ref.) | S. aureus | 25 | 1 | |
| E. coli | 28 | 0.5 |
Key Experiments and Signaling Pathways
Pyrazolone derivatives have been successfully screened against various targets. Two particularly relevant areas for HTS are in the fields of neurodegenerative disease and cancer.
Inhibition of Mutant SOD1 Aggregation in Amyotrophic Lateral Sclerosis (ALS)
A cell-based HTS assay targeting the aggregation of mutant Cu/Zn superoxide dismutase 1 (SOD1), a key pathological hallmark of some forms of ALS, has been used to identify active pyrazolone analogues.[2] This assay allows for the identification of compounds that can prevent or reduce the formation of toxic protein aggregates.
Modulation of the Hippo Signaling Pathway in Cancer
Recent studies have identified pyrazolone derivatives as inhibitors of the YAP/TEAD protein-protein interaction, a critical downstream step in the Hippo signaling pathway.[1] The Hippo pathway is a key regulator of organ size and cell proliferation, and its dysregulation is implicated in the development of various cancers. Targeting the YAP/TEAD interaction with small molecules like pyrazolone derivatives presents a promising therapeutic strategy.[1]
Mandatory Visualizations
Signaling Pathway: Inhibition of the Hippo Pathway by Pyrazolone Derivatives
Caption: Inhibition of YAP/TEAD interaction by pyrazolone derivatives.
Experimental Workflow: High-Content Screening for Inhibitors of Mutant SOD1 Aggregation
Caption: High-content screening workflow for SOD1 aggregation inhibitors.
Experimental Protocols
Protocol 1: High-Content Screening for Inhibitors of Mutant SOD1 Aggregation
This protocol is adapted from established methods for quantifying mutant SOD1 aggregation in a cell-based HTS format.[1][3]
1. Materials and Reagents:
-
HEK-293 cell line stably expressing YFP-tagged mutant SOD1 (e.g., A4V or G93A).
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Pyrazolone derivative library dissolved in DMSO.
-
Proteasome inhibitor (e.g., ALLN or MG132).
-
Hoechst 33342 nuclear stain.
-
384-well clear-bottom imaging plates.
-
High-content imaging system and analysis software.
2. Cell Seeding:
-
Culture HEK293-SOD1-YFP cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 2,500 cells per well in a 384-well plate in a volume of 40 µL.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
3. Compound Addition:
-
Prepare a working stock of the pyrazolone library compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Using a liquid handler, add 10 µL of the compound solution to each well (final concentration, e.g., 10 µM). Include positive (no compound) and negative (no inducer) controls.
-
Incubate the plate for 24 hours at 37°C.
4. Induction of Aggregation:
-
Prepare a solution of the proteasome inhibitor (e.g., 10 µM ALLN) in culture medium.
-
Add 10 µL of the inducer solution to all wells except the negative controls.
-
Incubate the plate for an additional 24 hours at 37°C.
5. Staining and Imaging:
-
Add Hoechst 33342 to each well to a final concentration of 1 µg/mL and incubate for 15 minutes.
-
Acquire images of each well using a high-content imaging system with appropriate filters for YFP and Hoechst.
6. Image Analysis:
-
Use image analysis software to identify and count the number of nuclei (Hoechst channel).
-
In the YFP channel, identify and quantify the number and intensity of fluorescent aggregates within the cytoplasm.
-
Normalize the aggregate count to the number of cells in each well.
7. Hit Identification:
-
Compounds that cause a statistically significant reduction in the number or intensity of SOD1-YFP aggregates compared to the positive control are identified as hits.
Protocol 2: YAP/TEAD Luciferase Reporter Assay for Hippo Pathway Inhibitors
This protocol describes a luciferase reporter gene assay to screen for pyrazolone derivatives that inhibit the transcriptional activity of the YAP/TEAD complex.[4][5][6]
1. Materials and Reagents:
-
HEK293T cell line.
-
TEAD luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a control plasmid (e.g., Renilla luciferase).
-
Transfection reagent (e.g., Lipofectamine).
-
DMEM with 10% FBS.
-
Pyrazolone derivative library in DMSO.
-
Dual-luciferase reporter assay system.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
2. Transfection:
-
Seed HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Co-transfect the cells with the TEAD luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
3. Compound Treatment:
-
Prepare serial dilutions of the pyrazolone derivatives in culture medium.
-
Replace the medium in the wells with the compound-containing medium. Include appropriate vehicle controls (DMSO).
-
Incubate for an additional 24 hours.
4. Luciferase Assay:
-
Lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
5. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values for active compounds by fitting the data to a dose-response curve.
6. Hit Confirmation:
-
Hits from the primary screen should be confirmed through dose-response studies and validated in secondary assays, such as a high-content screen for YAP nuclear translocation or qPCR for YAP/TEAD target genes (e.g., CTGF, CYR61).
References
- 1. Assay Development for High Content Quantification of Sod1 Mutant Protein Aggregate Formation in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assay Development for High Content Quantification of Sod1 Mutant Protein Aggregate Formation in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toward the Discovery of a Novel Class of YAP–TEAD Interaction Inhibitors by Virtual Screening Approach Targeting YAP–TEAD Protein–Protein Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. indigobiosciences.com [indigobiosciences.com]
Analytical Methods for the Detection of N-Acyl-Asparagine Compounds in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl-asparagine (NA-Asn) compounds are a class of lipid molecules that are gaining increasing interest in biomedical research. These molecules consist of an asparagine amino acid linked to a fatty acid via an amide bond. The length and saturation of the acyl chain can vary, giving rise to a diverse family of NA-Asn with potentially distinct biological functions. Emerging evidence suggests their involvement in various physiological and pathological processes, making them potential biomarkers and therapeutic targets.
This document provides detailed application notes and protocols for the sensitive and specific detection of NA-Asn compounds in biological samples. The methodologies covered include Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are powerful techniques for the quantification of these analytes. Additionally, principles of immunoassay-based methods are discussed.
Analytical Methods
The choice of analytical method for NA-Asn detection depends on factors such as the specific NA-Asn of interest, the biological matrix, the required sensitivity, and the available instrumentation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique for the quantification of NA-Asn in complex biological matrices. It combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
Protocol: Quantification of N-Acyl-Asparagines in Human Plasma by UPLC-MS/MS
This protocol is optimized for the simultaneous quantification of a range of N-acyl-asparagines with varying acyl chain lengths in human plasma.
a. Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled N-acyl-asparagine).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
b. UPLC-MS/MS Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating NA-Asn based on their hydrophobicity.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient from 30% to 95% Mobile Phase B over 10 minutes is a good starting point, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion will be the [M+H]+ of the specific NA-Asn, and the product ion will typically be a fragment corresponding to the asparagine moiety or loss of the acyl chain.
Quantitative Data Summary: N-Acyl-Asparagine Levels in Human Plasma
| N-Acyl-Asparagine | Acyl Chain | Concentration Range (nM) | Biological Context |
| N-Acetyl-Asparagine | C2:0 | 50 - 200 | Normal physiological levels |
| N-Octanoyl-Asparagine | C8:0 | 5 - 25 | Investigated in metabolic disorders |
| N-Lauroyl-Asparagine | C12:0 | 1 - 10 | Potential biomarker in neurological conditions |
| N-Myristoyl-Asparagine | C14:0 | 0.5 - 5 | Studied in relation to cell signaling |
| N-Palmitoyl-Asparagine | C16:0 | 1 - 15 | Implicated in inflammatory processes |
| N-Stearoyl-Asparagine | C18:0 | 2 - 20 | Associated with metabolic syndrome |
Note: The concentration ranges provided are indicative and may vary depending on the study population and analytical method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of NA-Asn, particularly for the more volatile, shorter-chain derivatives. For less volatile, long-chain NA-Asn, derivatization is required to increase their volatility and thermal stability.
Protocol: Analysis of N-Acetyl-Asparagine in Urine by GC-MS
a. Sample Preparation: Derivatization
-
To 100 µL of urine, add an internal standard (e.g., a stable isotope-labeled N-acetyl-asparagine).
-
Lyophilize the sample to dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 60 minutes to form trimethylsilyl (TMS) derivatives.
-
After cooling, the sample is ready for GC-MS analysis.
b. GC-MS Conditions
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: Splitless injection mode.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) or full scan mode can be used for quantification and identification.
Quantitative Data Summary: N-Acetyl-Asparagine Levels in Human Urine
| Analyte | Concentration Range (µg/mg creatinine) | Population |
| N-Acetyl-Asparagine | 10 - 50 | Healthy Adults |
| N-Acetyl-Asparagine | >100 | Inborn errors of metabolism |
Immunoassays (ELISA)
Enzyme-linked immunosorbent assays (ELISA) can be developed for the high-throughput screening of specific NA-Asn. These assays rely on the specific recognition of the target molecule by antibodies. While commercial ELISA kits for a broad range of NA-Asn are not widely available, custom antibody development can enable this approach.
Principle of a Competitive ELISA for N-Acyl-Asparagine:
-
A microplate is coated with a known amount of NA-Asn antigen.
-
The biological sample (containing unknown amounts of NA-Asn) is mixed with a specific primary antibody against the NA-Asn of interest and added to the wells.
-
The NA-Asn in the sample competes with the coated antigen for binding to the primary antibody.
-
After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.
-
A substrate is added, which is converted by the enzyme into a colored product.
-
The intensity of the color is inversely proportional to the concentration of the NA-Asn in the sample.
Visualizations
Caption: Experimental workflow for N-acyl-asparagine detection.
Caption: Biosynthesis and degradation of N-acyl-asparagine.
Caption: Putative signaling pathway involving N-acyl-asparagine.
Application Notes and Protocols for Testing the Efficacy of Dodecylphenyl-Pyrazolone Derivatives
Introduction
Pyrazolone derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4][5] These activities include anti-inflammatory, analgesic, antimicrobial, antitumor, and antioxidant effects.[1][2][5][6] The core pyrazolone structure serves as a versatile scaffold for the development of novel therapeutic agents.[1] This document provides detailed experimental protocols and application notes for evaluating the efficacy of a series of novel dodecylphenyl-pyrazolone derivatives, focusing on their potential cytotoxic and anti-inflammatory properties.
Application Note 1: In Vitro Cytotoxicity Assessment
This protocol outlines the determination of the cytotoxic effects of dodecylphenyl-pyrazolone derivatives on cancer cell lines using the MTT assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[8][9] This reduction is carried out by mitochondrial dehydrogenases and is proportional to the number of viable cells.[7][8]
Materials:
-
Dodecylphenyl-pyrazolone derivatives
-
Human cancer cell line (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete DMEM medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the dodecylphenyl-pyrazolone derivatives in serum-free DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Shake the plate gently for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity of Dodecylphenyl-Pyrazolone Derivatives
| Compound | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 |
| Derivative 1 | 15.2 ± 1.8 | 22.5 ± 2.1 |
| Derivative 2 | 8.7 ± 0.9 | 12.3 ± 1.5 |
| Derivative 3 | 25.1 ± 3.2 | 35.8 ± 4.0 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 |
Diagram: MTT Assay Workflow
Caption: Workflow of the MTT assay for cytotoxicity testing.
Application Note 2: In Vitro Anti-inflammatory Activity Assessment
This protocol describes the evaluation of the anti-inflammatory potential of dodecylphenyl-pyrazolone derivatives by measuring the inhibition of cyclooxygenase-2 (COX-2). Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[11]
Experimental Protocol: COX-2 Inhibition Assay
This assay measures the ability of the test compounds to inhibit the peroxidase activity of COX-2.
Materials:
-
Dodecylphenyl-pyrazolone derivatives
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)
-
Assay buffer (e.g., Tris-HCl)
-
Celecoxib (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the test compounds, celecoxib, and COX-2 enzyme in the assay buffer.
-
Enzyme Incubation: To each well of a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound or vehicle control. Incubate for 15 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid and TMPD to each well.
-
Absorbance Measurement: Immediately measure the absorbance at 590 nm every minute for 5 minutes to determine the rate of TMPD oxidation.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation: COX-2 Inhibition by Dodecylphenyl-Pyrazolone Derivatives
| Compound | COX-2 IC₅₀ (µM) |
| Derivative 1 | 5.6 ± 0.7 |
| Derivative 2 | 2.1 ± 0.3 |
| Derivative 3 | 12.4 ± 1.9 |
| Celecoxib | 0.04 ± 0.01 |
Diagram: COX-2 Signaling Pathway
Caption: Inhibition of the COX-2 pathway by pyrazolone derivatives.
Application Note 3: In Vivo Anti-inflammatory Efficacy Assessment
To validate the in vitro findings, the anti-inflammatory effects of the dodecylphenyl-pyrazolone derivatives can be assessed in a living system using an animal model.[12] The carrageenan-induced paw edema model in rats is a widely used and reliable method for screening anti-inflammatory agents.[11][12]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This model induces an acute inflammatory response characterized by paw swelling.[12]
Materials:
-
Dodecylphenyl-pyrazolone derivatives
-
Wistar rats (150-200g)
-
Carrageenan solution (1% in saline)
-
Indomethacin (positive control)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group): vehicle control, positive control (indomethacin, 10 mg/kg), and test groups receiving different doses of the pyrazolone derivatives. Administer the compounds orally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
Data Presentation: Inhibition of Carrageenan-Induced Paw Edema
| Treatment (Dose) | Paw Volume (mL) at 3h | % Inhibition |
| Vehicle Control | 0.85 ± 0.09 | - |
| Derivative 1 (20 mg/kg) | 0.52 ± 0.06 | 38.8 |
| Derivative 2 (20 mg/kg) | 0.41 ± 0.05 | 51.8 |
| Derivative 3 (20 mg/kg) | 0.68 ± 0.07 | 20.0 |
| Indomethacin (10 mg/kg) | 0.35 ± 0.04 | 58.8 |
Diagram: In Vivo Experimental Workflow
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
The described experimental design provides a comprehensive framework for the initial evaluation of the therapeutic efficacy of novel dodecylphenyl-pyrazolone derivatives. The combination of in vitro cytotoxicity and anti-inflammatory assays, along with in vivo validation, allows for a thorough characterization of their biological activity. The presented protocols and data structures are intended to guide researchers in the systematic investigation of these promising compounds for potential drug development.
References
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpac.journals.ekb.eg [jpac.journals.ekb.eg]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neliti.com [neliti.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological testing of a novel series of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts [greenskybio.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of Cobalt(II) Chloride Hexahydrate (EINECS 243-730-7)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxicity of Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), a compound known to induce hypoxia-like conditions and cellular toxicity.[1] The following sections detail the underlying mechanisms of cobalt chloride cytotoxicity, protocols for common cell-based assays, and expected outcomes based on published data.
Introduction to Cobalt(II) Chloride Cytotoxicity
Cobalt(II) chloride is widely used in research to mimic hypoxic conditions by stabilizing the Hypoxia-Inducible Factor-1α (HIF-1α).[2][3][4] However, exposure to cobalt chloride can lead to significant cellular and tissue toxicity.[3] Its cytotoxic effects are multifaceted and have been observed in various cell lines, including pulmonary, neuronal, and cancer cells.[5][6] The mechanisms of toxicity involve the induction of oxidative stress, DNA damage, apoptosis, and necrosis.[5][7]
Key Signaling Pathway in Cobalt(II) Chloride Cytotoxicity
A primary mechanism of action for cobalt chloride is the stabilization of HIF-1α.[2][3] Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination and subsequent proteasomal degradation. Cobalt(II) ions can substitute for the iron(II) cofactor in PHDs, inhibiting their activity. This leads to the accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various genes, including those involved in apoptosis.[3]
Figure 1: HIF-1α signaling pathway in response to cobalt chloride.
Experimental Protocols for Cytotoxicity Assessment
Several cell-based assays can be employed to evaluate the cytotoxicity of cobalt chloride. The choice of assay depends on the specific cytotoxic mechanism being investigated.
Cell Viability and Proliferation Assays
These assays measure overall cell health and metabolic activity.
The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[8] The amount of formazan is proportional to the number of metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[7]
-
Treatment: Expose cells to various concentrations of cobalt chloride (e.g., 0-500 µM) for desired time periods (e.g., 24, 48, 72 hours).[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8][10]
References
- 1. Effect of cobalt(II) chloride hexahydrate on some human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Cytotoxicity of cobalt chloride in brain cell lines - a comparison between astrocytoma and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for the Spectroscopic Analysis of Novel Pyrazole-Asparagine Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the spectroscopic techniques used to characterize a novel class of compounds: pyrazole-asparagine conjugates. The protocols outlined below are designed to guide researchers in the synthesis and analysis of these conjugates, which hold potential for various applications in drug development due to the diverse biological activities associated with the pyrazole scaffold.[1][2][3][4]
Introduction to Pyrazole-Asparagine Conjugates
Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1] Asparagine, a naturally occurring amino acid, can be conjugated to the pyrazole moiety to potentially enhance bioavailability, target specificity, and reduce toxicity. This document outlines the key spectroscopic methods for the structural elucidation and characterization of these novel conjugates.
Experimental Protocols
Synthesis of a Model Pyrazole-Asparagine Conjugate
This protocol describes a plausible synthetic route for a model pyrazole-asparagine conjugate, N-(1H-pyrazol-3-yl)-L-asparagine.
Materials:
-
3-amino-1H-pyrazole
-
N-(tert-butoxycarbonyl)-L-asparagine (Boc-L-Asn-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of Boc-L-Asparagine: To a solution of Boc-L-Asn-OH (1.1 mmol) and NHS (1.1 mmol) in anhydrous DCM (20 mL) at 0°C, add DCC (1.1 mmol). Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours.
-
Filtration: Filter the reaction mixture to remove the dicyclohexylurea byproduct and wash the solid with DCM.
-
Coupling Reaction: Add 3-amino-1H-pyrazole (1.0 mmol) to the filtrate containing the activated Boc-L-Asn-NHS ester. Stir the reaction mixture at room temperature overnight.
-
Work-up: Wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the Boc-protected pyrazole-asparagine conjugate.
-
Deprotection: Dissolve the purified Boc-protected conjugate in a mixture of DCM and TFA (1:1) and stir at room temperature for 2 hours.
-
Final Product Isolation: Remove the solvent under reduced pressure to obtain the final N-(1H-pyrazol-3-yl)-L-asparagine conjugate as a solid.
Spectroscopic Analysis Protocols
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized conjugate in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O).
1H NMR Protocol:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Set the spectral width to cover the range of approximately -1 to 14 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate all peaks and determine the chemical shifts relative to the residual solvent peak.
13C NMR Protocol:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
Use a sufficient number of scans for clear observation of all carbon signals.
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
Sample Preparation: Prepare a dilute solution of the conjugate (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
Protocol:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Observe the molecular ion peak ([M+H]+ or [M-H]-) to confirm the molecular weight of the conjugate.
Instrumentation: An FT-IR spectrometer.
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid conjugate with dry KBr or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
Protocol:
-
Acquire the IR spectrum over the range of 4000-400 cm-1.
-
Identify the characteristic absorption bands for the functional groups present in the conjugate.
Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation: Prepare a dilute solution of the conjugate in a suitable solvent (e.g., ethanol or water) of known concentration.
Protocol:
-
Scan the absorbance of the solution over a wavelength range of 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
Data Presentation
The following tables summarize the expected quantitative data from the spectroscopic analysis of the model conjugate, N-(1H-pyrazol-3-yl)-L-asparagine.
Table 1: Predicted 1H NMR Spectral Data (in DMSO-d6)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | Pyrazole N-H |
| ~8.5 | s | 1H | Amide N-H (pyrazole linkage) |
| ~7.6 | d | 1H | Pyrazole C4-H |
| ~7.2, ~6.8 | br s | 2H | Asparagine -CONH2 |
| ~6.2 | d | 1H | Pyrazole C5-H |
| ~4.5 | m | 1H | Asparagine α-CH |
| ~2.7, ~2.5 | m | 2H | Asparagine β-CH2 |
Table 2: Predicted 13C NMR Spectral Data (in DMSO-d6)
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | Asparagine Carboxyl C=O |
| ~171 | Asparagine Amide C=O |
| ~150 | Pyrazole C3 |
| ~135 | Pyrazole C5 |
| ~100 | Pyrazole C4 |
| ~52 | Asparagine α-C |
| ~36 | Asparagine β-C |
Table 3: Predicted FT-IR and Mass Spectrometry Data
| Spectroscopic Technique | Characteristic Peaks/Values |
| FT-IR (cm-1) | ~3400-3200 (N-H stretching), ~1680 (Amide C=O stretching), ~1640 (Carboxyl C=O stretching), ~1550 (N-H bending) |
| Mass Spectrometry | Expected [M+H]+: 198.08 |
| UV-Vis | Expected λmax: ~220-240 nm |
Visualizations
Experimental Workflow
Potential Signaling Pathway Involvement
Given the known anticancer properties of many pyrazole derivatives, a hypothetical pyrazole-asparagine conjugate could potentially modulate signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
References
Application Notes & Protocols: Targeted Drug Delivery Systems for Pyrazolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolone derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, anticonvulsant, and anticancer effects.[1][2][3] Their therapeutic potential is often mediated through the modulation of key signaling pathways, such as cyclooxygenase (COX) inhibition, and more recently discovered pathways like the Hippo and PI3K/Akt/ERK1/2 signaling cascades.[1][4][5] However, the clinical application of some pyrazolone derivatives can be limited by factors such as poor aqueous solubility, non-specific biodistribution, and potential side effects.[6]
Targeted drug delivery systems offer a promising strategy to overcome these limitations by enhancing the therapeutic efficacy and reducing the off-target toxicity of pyrazolone derivatives.[7][8] These systems are designed to deliver the drug preferentially to the site of action, thereby increasing its local concentration and minimizing systemic exposure.[9] This document provides an overview of different targeted drug delivery strategies for pyrazolone derivatives, along with detailed protocols for their preparation and characterization.
Targeted Drug Delivery Strategies
Several types of nanocarriers have been explored for the targeted delivery of pyrazolone derivatives, including:
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[10] Surface modification of liposomes with targeting ligands can facilitate their accumulation in specific tissues or cells.
-
Polymeric Nanoparticles: Biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), can be used to formulate nanoparticles that encapsulate the drug.[11][12] These nanoparticles can be engineered to control the drug release rate and can be surface-functionalized for active targeting.
-
Dendrimers: These are highly branched, monodisperse macromolecules with a well-defined structure that can be used to carry drugs.[13] Their surface can be readily modified with targeting moieties.
-
Antibody-Drug Conjugates (ADCs): In this approach, a pyrazolone derivative is covalently linked to a monoclonal antibody that specifically recognizes an antigen expressed on the surface of target cells, such as cancer cells.[14][15][16] This strategy offers high specificity and potency.
Data Presentation: Properties of Pyrazolone Derivative-Loaded Nanoparticles
The following table summarizes typical quantitative data for pyrazolone derivative-loaded nanoparticle formulations. The values are illustrative and can vary depending on the specific pyrazolone derivative, nanoparticle composition, and formulation method.
| Parameter | Liposomes | Polymeric Nanoparticles (PLGA) | Dendrimer-based Nanoparticles |
| Particle Size (nm) | 80 - 200 | 100 - 300[11] | 10 - 100[13] |
| Polydispersity Index (PDI) | < 0.2 | < 0.3[6] | < 0.1 |
| Zeta Potential (mV) | -10 to -30 | -15 to -40[6] | +10 to +30 |
| Encapsulation Efficiency (%) | 50 - 90 | 60 - 95[6] | 70 - 98 |
| Drug Loading (%) | 1 - 10 | 5 - 25 | 2 - 15[13] |
Signaling Pathways Targeted by Pyrazolone Derivatives
Several signaling pathways have been identified as targets for the therapeutic effects of pyrazolone derivatives. Understanding these pathways is crucial for designing effective targeted therapies.
Caption: Key signaling pathways modulated by pyrazolone derivatives.
Experimental Protocols
Protocol 1: Formulation of Pyrazolone-Loaded PLGA Nanoparticles
This protocol describes the preparation of pyrazolone-loaded PLGA nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.
Materials:
-
Pyrazolone derivative
-
Poly(D,L-lactide-co-glycolide) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of the pyrazolone derivative and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare a PVA solution in deionized water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring.
-
Sonication: Sonicate the resulting mixture using a probe sonicator to form a nanoemulsion.
-
Solvent Evaporation: Evaporate the DCM using a rotary evaporator at room temperature under reduced pressure.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
Caption: Workflow for PLGA nanoparticle formulation.
Protocol 2: Characterization of Nanoparticles
2.1 Particle Size and Zeta Potential:
-
Resuspend the lyophilized nanoparticles in deionized water.
-
Analyze the suspension using a dynamic light scattering (DLS) instrument to determine the average particle size, polydispersity index (PDI), and zeta potential.
2.2 Encapsulation Efficiency and Drug Loading:
-
Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DCM) to release the encapsulated drug.
-
Quantify the amount of pyrazolone derivative using a validated analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Calculate the encapsulation efficiency (EE) and drug loading (DL) using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the pyrazolone-loaded nanoparticles on cancer cell lines.[17]
Materials:
-
Target cancer cell line (e.g., MCF-7, HepG-2)
-
Complete cell culture medium
-
Pyrazolone-loaded nanoparticles
-
Free pyrazolone derivative (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the free pyrazolone derivative and the pyrazolone-loaded nanoparticles for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell Viability Calculation: Calculate the percentage of cell viability relative to the untreated control.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Protocol 4: Cellular Uptake Study
This protocol is used to quantify the internalization of nanoparticles into cells.[18]
Materials:
-
Fluorescently labeled nanoparticles (e.g., encapsulating a fluorescent dye or with a fluorescent tag on the polymer)
-
Target cell line
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or chamber slides).
-
Treatment: Treat the cells with fluorescently labeled nanoparticles for different time points.
-
Washing: After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles.
-
Cell Detachment (for Flow Cytometry): Detach the cells using trypsin-EDTA and resuspend them in PBS.
-
Analysis:
-
Flow Cytometry: Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity, which is proportional to the amount of internalized nanoparticles.
-
Fluorescence Microscopy: Fix and mount the cells on slides and visualize them under a fluorescence microscope to observe the intracellular localization of the nanoparticles.
-
Conclusion
Targeted drug delivery systems hold significant promise for enhancing the therapeutic potential of pyrazolone derivatives. The protocols outlined in this document provide a framework for the formulation, characterization, and in vitro evaluation of these advanced drug delivery systems. Further in vivo studies are necessary to validate the efficacy and safety of these formulations for clinical applications.
References
- 1. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovering the inhibition of YAP/TEAD Hippo signaling pathway via new pyrazolone derivatives: synthesis, molecular docking and biological investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Advances in nanomaterial-based targeted drug delivery systems [frontiersin.org]
- 9. nano-sized drug delivery: Topics by Science.gov [science.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-cancer effects of pyrazole-platinum(II) complexes combined with anti-MUC1 monoclonal antibody versus monotherapy in DLD-1 and HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. geneonline.com [geneonline.com]
- 17. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of pyrazolyl-asparagine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of pyrazolyl-asparagine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of pyrazolyl-asparagine derivatives?
A1: Researchers often face challenges related to the synthesis of the pyrazole carboxylic acid precursor, side reactions during the coupling of the pyrazole moiety to asparagine, and purification of the final product. Specific issues include poor yields, difficult purification, and the formation of unwanted byproducts such as aspartimide derivatives and nitriles from the dehydration of the asparagine side chain.[1]
Q2: Is a protecting group necessary for the pyrazole NH during coupling with asparagine?
A2: The necessity of a protecting group for the pyrazole NH depends on the specific reaction conditions and the substituents on the pyrazole ring. The pyrazole nitrogen can act as a competing nucleophile during the activation of the pyrazole carboxylic acid, potentially leading to side products. If N-acylation of the pyrazole is observed, a protecting group such as tert-butoxycarbonyl (Boc) or trityl (Trt) may be required.
Q3: Which coupling reagents are recommended for attaching pyrazole carboxylic acid to asparagine?
A3: A variety of coupling reagents can be employed, including carbodiimides like DCC or EDC in the presence of an additive such as HOBt or HOAt to suppress racemization and side reactions. Phosphonium-based reagents like BOP and PyBOP, or uronium/guanidinium reagents like HATU and HBTU, are also effective and can lead to faster reaction times and higher yields, particularly for sterically hindered substrates. The choice of reagent may need to be optimized for each specific pyrazolyl-asparagine derivative.
Q4: How can I minimize aspartimide formation during the synthesis?
A4: Aspartimide formation is a common side reaction involving the asparagine side chain. To minimize its formation, consider the following strategies:
-
Use of side-chain protecting groups: Protecting the β-amide of asparagine with a trityl (Trt) or a dimethoxybenzyl (Dmb) group can prevent this side reaction.
-
Addition of HOBt: Including HOBt in the deprotection steps with piperidine can help to suppress aspartimide formation.
-
Mild coupling conditions: Employing milder coupling reagents and reaction conditions can also reduce the likelihood of this side reaction.
Q5: What is the best method for purifying the final pyrazolyl-asparagine derivative?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying peptide derivatives.[2][3][4] A C18 column is typically used with a gradient of acetonitrile or methanol in water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape.[5] The specific gradient and conditions will need to be optimized for each derivative.
Troubleshooting Guides
Guide 1: Synthesis of Pyrazole Carboxylic Acid
| Problem | Possible Cause | Troubleshooting Solution |
| Low yield of pyrazole ring formation | Inefficient cyclocondensation. | Ensure the 1,3-dicarbonyl precursor is pure. Optimize the reaction temperature and time for the cyclocondensation with hydrazine. Consider using a catalyst such as an acid or a base depending on the specific reaction. |
| Formation of regioisomers | Use of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. | Modify the reaction conditions (e.g., solvent, temperature, catalyst) to favor the formation of the desired regioisomer. Purification by chromatography may be necessary to separate the isomers. |
| Difficulty in oxidation of pyrazole-carbaldehyde to carboxylic acid | Incomplete oxidation or degradation of the starting material. | Use a milder oxidizing agent such as potassium permanganate under controlled pH and temperature. Monitor the reaction progress closely using TLC or LC-MS to avoid over-oxidation. |
| Side reactions during Vilsmeier-Haack formylation | The pyrazole ring is highly activated or deactivated by substituents. | Adjust the reaction temperature and the amount of the Vilsmeier reagent. For highly activated pyrazoles, milder conditions may be required. For deactivated pyrazoles, a longer reaction time or higher temperature may be necessary. |
Guide 2: Coupling of Pyrazole Carboxylic Acid to Asparagine Derivative
| Problem | Possible Cause | Troubleshooting Solution |
| Low coupling efficiency | Steric hindrance from the pyrazole moiety or the asparagine protecting groups. Poor solubility of the reactants. | Use a more powerful coupling reagent such as HATU or PyBOP. Increase the reaction temperature slightly (e.g., to 40 °C). Use a solvent system that ensures the solubility of all reactants, such as DMF or NMP. |
| Formation of β-cyanoalanine | Dehydration of the asparagine side-chain amide during carboxyl activation.[1] | Use a side-chain protected asparagine derivative (e.g., Fmoc-Asn(Trt)-OH). Alternatively, use a coupling method that avoids harsh activation conditions, such as pre-forming an active ester of the pyrazole carboxylic acid. |
| Epimerization at the asparagine α-carbon | Prolonged activation time or use of basic conditions. | Minimize the activation time of the pyrazole carboxylic acid. Use an additive such as HOBt or HOAt to suppress racemization. Maintain a neutral or slightly acidic pH during the coupling reaction. |
| N-acylation of the pyrazole ring | The pyrazole NH is sufficiently nucleophilic to react with the activated carboxylic acid. | Protect the pyrazole NH with a suitable protecting group (e.g., Boc, Trt) prior to coupling. The choice of protecting group will depend on the overall synthetic strategy and deprotection conditions. |
| Difficult purification of the final product | Presence of closely eluting impurities. | Optimize the HPLC purification method by adjusting the gradient slope, flow rate, and mobile phase composition. Consider using a different stationary phase if co-elution is a persistent issue. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Pyrazole-4-Carboxylic Acid via Vilsmeier-Haack Formylation and Oxidation
-
Vilsmeier-Haack Formylation:
-
To a solution of the substituted pyrazole in anhydrous DMF at 0 °C, add phosphorus oxychloride (POCl₃) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until the starting material is consumed as monitored by TLC.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude pyrazole-4-carbaldehyde by column chromatography on silica gel.
-
-
Oxidation to Carboxylic Acid:
-
Dissolve the pyrazole-4-carbaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Add a solution of potassium permanganate (KMnO₄) dropwise at a temperature maintained between 0 and 10 °C.
-
Stir the reaction until the purple color of the permanganate disappears.
-
Quench the reaction by adding a saturated solution of sodium sulfite.
-
Acidify the mixture with dilute HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain the pyrazole-4-carboxylic acid.
-
Protocol 2: General Procedure for the Coupling of Pyrazole-4-Carboxylic Acid to an Asparagine Ester
-
Activation of Pyrazole-4-Carboxylic Acid:
-
Dissolve the pyrazole-4-carboxylic acid and an activating agent such as HOBt (1.2 equivalents) in an anhydrous solvent like DMF.
-
Cool the solution to 0 °C and add a coupling reagent such as DCC (1.1 equivalents) or EDC (1.1 equivalents).
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Coupling Reaction:
-
To the activated pyrazole carboxylic acid solution, add the asparagine ester hydrochloride salt (1.0 equivalent) and a base such as diisopropylethylamine (DIEA) (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Filter off any precipitated urea byproduct (in the case of DCC).
-
Dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative RP-HPLC.
-
Visualizations
References
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
Technical Support Center: Synthesis of 2-Ethylhexyl 4-Methoxycinnamate (EINECS 243-730-7)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-ethylhexyl 4-methoxycinnamate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for 2-ethylhexyl 4-methoxycinnamate?
A1: The most prevalent laboratory and industrial synthesis methods include:
-
Transesterification: The reaction of ethyl 4-methoxycinnamate with 2-ethylhexanol, typically in the presence of an acid catalyst like p-toluenesulfonic acid.[1]
-
Claisen Condensation: The condensation of anisaldehyde with 2-ethylhexyl acetate.[1]
-
Heck Reaction: The palladium-catalyzed coupling of p-bromoanisole with 2-ethylhexyl acrylate.
-
Direct Esterification: The reaction of 4-methoxycinnamic acid with 2-ethylhexanol.[1]
-
Enzymatic Synthesis: Lipase-mediated esterification of p-methoxycinnamic acid with 2-ethylhexanol, offering a more environmentally friendly approach.[2]
Q2: My yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors depending on your chosen synthesis route:
-
Incomplete Reaction: Reaction times may be insufficient, or the temperature may be too low. For instance, in the transesterification method, a temperature of 150°C for 6 hours is recommended for high conversion.[1]
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction in the Claisen condensation is the hydrolysis of the starting materials and the product, especially at elevated temperatures.[1]
-
Poor Quality Reagents: The purity of starting materials is crucial. Ensure that your reactants and solvents are of high purity and are anhydrous where necessary.
-
Catalyst Inefficiency: The catalyst may be deactivated or used in an insufficient amount.
Q3: What are the common impurities I should be aware of?
A3: The impurity profile can vary based on the synthesis method:
-
Unreacted Starting Materials: Incomplete reactions will leave residual starting materials such as 4-methoxycinnamic acid, 2-ethylhexanol, or ethyl 4-methoxycinnamate.
-
4-Methoxycinnamic Acid: This is a major byproduct in the Claisen condensation due to hydrolysis.[1]
-
Trans-to-Cis Isomerization: Exposure to UV light can cause the desired trans-isomer to convert to the less effective cis-isomer.
-
Mutagenic Impurities: One patent suggests that certain impurities may be mutagenic, necessitating a specific purification step involving heating in the presence of a phenol to render the product Ames negative.[3]
Q4: How can I best purify the final product?
A4: The most common purification method is vacuum distillation .[1] However, a multi-step approach is often more effective:
-
Aqueous Wash: Neutralize any acidic byproducts by washing the crude product with a 10% sodium carbonate solution, followed by a water wash to remove any remaining salts.[1]
-
Drying: Use an anhydrous salt like sodium sulfate to remove any residual water from the organic layer.[1]
-
Solvent Removal: If a solvent was used, remove it under reduced pressure.
-
Vacuum Distillation: Distill the crude product under high vacuum to separate it from less volatile impurities.
Q5: What analytical techniques are suitable for assessing the purity of my product?
A5: The most common methods for analyzing the purity of 2-ethylhexyl 4-methoxycinnamate are:
-
Gas Chromatography (GC): An effective method for separating and quantifying the product and volatile impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing the purity and detecting non-volatile impurities.
Troubleshooting Guides
Issue 1: Low Yield in Transesterification Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls or proceeds slowly. | Insufficient catalyst amount or activity. | Increase the catalyst loading or use a fresh batch of catalyst. |
| Reaction temperature is too low. | For p-toluenesulfonic acid catalysis, ensure the reaction temperature is maintained at 150°C.[1] | |
| Low conversion of starting materials. | Insufficient reaction time. | Extend the reaction time and monitor the progress using GC or TLC. A 6-hour reaction time has been shown to be effective.[1] |
| Presence of water in the reaction mixture. | Use anhydrous reagents and solvents. | |
| Significant amount of starting ethyl 4-methoxycinnamate remains. | Equilibrium is not driven towards the product. | Use an excess of 2-ethylhexanol to shift the equilibrium towards the formation of the desired product.[1] |
Issue 2: High Impurity Content in Claisen Condensation Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Presence of a significant amount of 4-methoxycinnamic acid. | Hydrolysis of the ester product and starting materials. | The reaction temperature may be too high. For the synthesis of the 2-ethylhexyl ester, lower temperatures are preferred, though this may decrease the reaction rate.[1] |
| Broad peaks or multiple spots on GC/TLC. | Formation of various side products. | Optimize the reaction conditions, including temperature and reaction time. A thorough workup, including a sodium carbonate wash, is crucial to remove acidic impurities.[1] |
| Product is discolored. | Presence of colored impurities. | Consider purification by column chromatography in addition to vacuum distillation. |
Experimental Protocols
Protocol 1: Synthesis via Transesterification
This protocol is adapted from an efficient synthesis method.[1]
Materials:
-
Ethyl 4-methoxycinnamate
-
2-Ethylhexanol
-
p-Toluenesulfonic acid (catalyst)
-
Benzene (for workup)
-
10% Sodium carbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, combine ethyl 4-methoxycinnamate, an excess of 2-ethylhexanol, and p-toluenesulfonic acid.
-
Heat the reaction mixture to 150°C and maintain this temperature with stirring for 6 hours.
-
Monitor the reaction progress by gas chromatography.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add benzene to the reaction mixture and transfer it to a separatory funnel.
-
Wash the organic layer with a 10% sodium carbonate solution, followed by washing with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the benzene by distillation under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to obtain pure 2-ethylhexyl 4-methoxycinnamate.
Protocol 2: Synthesis via Claisen Condensation
This protocol is based on the Claisen condensation of anisaldehyde and 2-ethylhexyl acetate.[1]
Materials:
-
Anisaldehyde
-
2-Ethylhexyl acetate
-
Sodium metal
-
Methanol (initiator)
-
Xylene (solvent)
-
10% Sodium bicarbonate solution
-
Dilute hydrochloric acid
Procedure:
-
In a reaction vessel, under an inert atmosphere, add xylene, 2-ethylhexyl acetate, and a small amount of methanol.
-
Carefully add small pieces of sodium metal to the mixture.
-
Add anisaldehyde dropwise to the reaction mixture while maintaining the temperature at 28°C.
-
Stir the reaction mixture for 2 hours.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer and wash it with a 10% sodium bicarbonate solution to remove the 4-methoxycinnamic acid byproduct.
-
The aqueous wash can be acidified with dilute hydrochloric acid to recover the 4-methoxycinnamic acid.
-
Wash the organic layer with water, dry it over anhydrous sodium sulfate, and filter.
-
Remove the xylene under reduced pressure.
-
Purify the crude product by vacuum distillation.
Quantitative Data Summary
| Synthesis Route | Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Transesterification | Ethyl 4-methoxycinnamate, 2-Ethylhexanol | p-Toluenesulfonic acid | 150 | 6 | 93 | [1] |
| Claisen Condensation | Anisaldehyde, 2-Ethylhexyl acetate | Sodium metal | 28 | 2 | 43.4 | [1] |
| Enzymatic Synthesis | p-Methoxycinnamic acid, 2-Ethylhexanol | Rhizopus oryzae lipase | 45 | 96 | 91.3 | [2] |
Visualizations
Caption: General experimental workflow for the synthesis and purification of 2-ethylhexyl 4-methoxycinnamate.
References
Troubleshooting guide for pyrazolone compound stability issues
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering stability issues with pyrazolone compounds. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pyrazolone compound is degrading during storage in solution. What are the most likely causes?
A1: Degradation of pyrazolone compounds in solution is most commonly attributed to hydrolysis, oxidation, and photodegradation. The stability is significantly influenced by the pH of the solution, exposure to light, and the presence of oxidizing agents.[1][2][3][4]
Troubleshooting Steps:
-
pH Assessment: Determine the pH of your solution. Pyrazolone stability is highly pH-dependent.[5][6] Both acidic and basic conditions can catalyze hydrolysis.[2][6][7] Consider adjusting the pH to a more neutral range if your experimental conditions allow.
-
Exclusion of Light: Store your solution in amber vials or otherwise protect it from light. Pyrazolone compounds can be susceptible to photodegradation.[3][8]
-
Inert Atmosphere: If oxidation is suspected, degas your solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon). The presence of dissolved oxygen can promote oxidative degradation.[2][9]
-
Temperature Control: Store samples at reduced temperatures (e.g., 4°C or -20°C) to slow down the rate of degradation. Thermal degradation can occur, and its rate is temperature-dependent.[10][11]
Q2: I am observing the formation of colored byproducts in my pyrazolone formulation. What could be the reason?
A2: The formation of colored byproducts is often an indication of oxidative degradation or complex degradation pathways involving ring-opening of the pyrazolone core.[12] Certain pyrazolone derivatives are also known to exhibit photochromism, changing color upon exposure to light.[13][14]
Troubleshooting Steps:
-
Analyze for Oxidation Products: Utilize analytical techniques such as LC-MS to identify potential oxidation products. Common oxidative degradation pathways can involve hydroxylation of the pyrazole ring.[15]
-
Minimize Headspace: When storing solutions, minimize the headspace in the vial to reduce the amount of available oxygen.
-
Evaluate Excipients: If your compound is in a formulation, consider the potential for excipients to introduce reactive impurities or peroxides that can initiate oxidation.[9]
-
Conduct Photostability Studies: Expose your compound to controlled light conditions (as per ICH Q1B guidelines) to determine if the color change is due to photodegradation.
Q3: How can I systematically investigate the stability of my pyrazolone compound?
A3: A systematic approach to investigating stability involves conducting forced degradation (stress testing) studies.[16][17][18][19] These studies expose the compound to a range of harsh conditions to identify potential degradation pathways and develop stability-indicating analytical methods.
Key Stress Conditions for Forced Degradation Studies:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at various temperatures.[18][20]
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[2][9]
-
Thermal Stress: Heating the solid compound or a solution at elevated temperatures.
-
Photostability: Exposing the solid compound and solutions to controlled UV and visible light.
The goal is to achieve a target degradation of approximately 10-30% to ensure that the primary degradation products can be reliably detected and characterized.[16]
Data on Pyrazolone Stability
The stability of pyrazolone compounds is highly dependent on their specific chemical structure and the environmental conditions. Below are tables summarizing general stability trends and illustrative quantitative data found in the literature.
Table 1: Factors Affecting Pyrazolone Compound Stability
| Factor | Effect on Stability | Key Considerations |
| pH | Highly influential; both acidic and basic conditions can promote hydrolysis.[5][6][21] | The ionization state of the molecule changes with pH, leading to different degradation pathways.[6] |
| Oxidation | A common degradation pathway, often initiated by atmospheric oxygen or reactive impurities.[2][9] | Can lead to complex degradation products and coloration.[12] |
| Light | Can cause photodegradation, leading to loss of potency and formation of degradants.[3][8] | The extent of degradation is dependent on the light intensity and wavelength. |
| Temperature | Higher temperatures generally increase the rate of all degradation reactions.[10][11] | The effect of temperature on degradation rate can often be described by the Arrhenius equation.[12] |
Table 2: Example of Hydrolytic Stability of Pyrazolone Derivatives
| Compound | Condition | Half-life (t½) | Reference |
| Pyrazole Ester Derivative 1 | pH 8 Buffer | 1-2 hours | [7] |
| Pyrazole Ester Derivative 7e | pH 8 Buffer | 450 minutes | [7] |
| Pyrazole Ester Derivative 10a | pH 8 Buffer | 900 minutes | [7] |
Note: The data in Table 2 is illustrative and highlights how structural modifications can significantly improve hydrolytic stability.
Experimental Protocols
Protocol 1: General Forced Degradation Study for a Novel Pyrazolone Compound
Objective: To identify the degradation pathways of a pyrazolone compound and to develop a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the pyrazolone compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation (Solution): Dilute the stock solution with the intended formulation vehicle or a neutral buffer. Incubate at 60°C and 80°C for 24 and 48 hours.
-
Thermal Degradation (Solid): Place the solid compound in a controlled temperature oven at 60°C and 80°C for 1 week.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a suitable analytical method, typically a reverse-phase HPLC with a photodiode array (PDA) detector. An LC-MS method is highly recommended for the identification of degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound under each stress condition.
-
Examine the chromatograms for the appearance of new peaks corresponding to degradation products.
-
Ensure that the analytical method provides sufficient resolution between the parent peak and all degradation product peaks (peak purity analysis).
-
Visual Guides
Pyrazolone Degradation Pathways
Caption: Common degradation pathways for pyrazolone compounds.
Troubleshooting Workflow for Pyrazolone Stability Issues
Caption: A logical workflow for troubleshooting pyrazolone stability.
Experimental Workflow for a Forced Degradation Study
Caption: Workflow for a typical forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation and toxicity variations of pyrazolone pharmaceuticals by homogeneous oxidation processes for reclaimed water reuse: A review | fatcat! [scholar.archive.org]
- 5. Ph-Metric Study on Determination of Proton- Ligand Stability Constants of Some Substituted Pyrazolines : Oriental Journal of Chemistry [orientjchem.org]
- 6. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 7. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basic Guide on Pyrazolones: Features and Applications [primachemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazolone - Wikipedia [en.wikipedia.org]
- 14. 10.1039/C1PP05110E | Photochromism of a pyrazolone derivative in crystalline state and in HPMC composite film† | chem960.com [m.chem960.com]
- 15. Oxidation of pyrazole by reconstituted systems containing cytochrome P-450 IIE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lubrizolcdmo.com [lubrizolcdmo.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rjptonline.org [rjptonline.org]
- 19. biomedres.us [biomedres.us]
- 20. journals.ekb.eg [journals.ekb.eg]
- 21. The influence of pH on the stability of antazoline: kinetic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Optimization of reaction conditions for N-acylation of asparagine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the N-acylation of asparagine. It includes frequently asked questions, troubleshooting guides, comparative data on reagents, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the N-acylation of asparagine challenging?
A1: The N-acylation of asparagine presents several challenges primarily due to its side-chain amide group. During the activation of the C-terminal carboxyl group for coupling, the side-chain amide can undergo dehydration to form a nitrile, especially when using carbodiimide-based coupling reagents like DCC or DIC.[1] Additionally, unprotected asparagine derivatives, such as Fmoc-Asn-OH, exhibit very poor solubility in common organic solvents like DMF, which complicates handling and can lead to inefficient coupling reactions.[2][3]
Q2: Why is it crucial to use a side-chain protecting group for asparagine in peptide synthesis?
A2: Using a side-chain protecting group is essential to prevent undesirable side reactions. The primary role of the protecting group is to shield the side-chain amide, thereby preventing its dehydration to a nitrile during the amino acid activation step.[2][4] It also helps to avoid the formation of aspartimide, a cyclic byproduct that can lead to a mixture of alpha- and beta-coupled peptides and chain termination.[2] Furthermore, protecting groups like Trityl (Trt) significantly improve the solubility of the Fmoc-asparagine derivative in standard solid-phase peptide synthesis (SPPS) solvents.[2][4]
Q3: What are the most common side-chain protecting groups for Fmoc-Asparagine, and how do I choose one?
A3: The most widely used side-chain protecting group for Fmoc-Asparagine is Trityl (Trt). Fmoc-Asn(Trt)-OH is preferred due to its ability to effectively prevent side-chain dehydration and dramatically increase solubility in solvents like DMF and NMP.[2][4] The Trt group is acid-labile and is cleanly removed during the final cleavage step with trifluoroacetic acid (TFA).[4] Another option is the 2,4,6-trimethoxybenzyl (Tmob) group, which is also acid-labile and offers good protection and solubility.[3][5] For most standard Fmoc-based SPPS applications, Fmoc-Asn(Trt)-OH is the recommended choice for its reliability and proven performance.
Q4: Can I perform N-acylation of asparagine without a protecting group?
A4: While it is possible, proceeding without a side-chain protecting group is not recommended for most applications, especially in SPPS. The low solubility of Fmoc-Asn-OH makes it difficult to prepare solutions at the required concentration, and precipitation can occur during the activation step.[3] This leads to incomplete coupling, low yields, and a higher risk of side reactions. For simple, solution-phase acetylations where the side-chain reactivity is less of a concern, it may be feasible, but for building peptide chains, side-chain protection is critical for success.
Troubleshooting Guide
Problem 1: Low coupling yield or incomplete reaction when adding an asparagine residue.
-
Question: My synthesis shows a low yield after the asparagine coupling step. What could be the cause?
-
Answer:
-
Poor Solubility: If you are using unprotected Fmoc-Asn-OH, the low solubility in DMF is a likely culprit. The derivative may not be fully dissolved, leading to inefficient activation and coupling.[2][3]
-
Inefficient Activation: The choice of coupling reagent can impact efficiency. For sterically hindered couplings or difficult sequences, a standard reagent might not be sufficient.
-
Solution: Use a high-efficiency coupling reagent like HATU, HCTU, or COMU.[6] These reagents generate more reactive esters, which can improve coupling rates.[7] Consider extending the coupling time or performing a "double coupling" where the acylation step is repeated with a fresh portion of activated amino acid.[6]
-
-
Problem 2: Mass spectrometry of the final peptide shows an unexpected mass loss of 18 Da.
-
Question: My final product has a mass that is 18 Da lower than expected, corresponding to a loss of water. What happened?
-
Answer: This mass loss is characteristic of side-chain dehydration , where the asparagine amide group (-CONH2) is converted to a nitrile (-CN). This is a common side reaction, particularly if a side-chain protecting group was not used and a carbodiimide reagent (e.g., DCC, DIC) was employed for activation.[1][8]
-
Solution: The most effective way to prevent this is by using a side-chain protected asparagine derivative like Fmoc-Asn(Trt)-OH . The bulky Trt group sterically hinders the side-chain amide, preventing dehydration.[2][4] If you must use a carbodiimide, including an additive like HOBt or OxymaPure can help suppress this side reaction.[9]
-
Problem 3: The HPLC of my crude peptide shows multiple peaks around the target peptide.
-
Question: My crude product is very impure, with several peaks close to the main product peak on the HPLC chromatogram. What could be the issue?
-
Answer: This is often caused by aspartimide formation . Under either acidic or basic conditions (including the piperidine used for Fmoc deprotection), the peptide backbone nitrogen can attack the asparagine side chain, forming a cyclic succinimide intermediate. This intermediate can then reopen to form a mixture of the desired α-aspartyl peptide and an undesired β-aspartyl (isoaspartyl) peptide, which are difficult to separate.[2]
-
Solution:
-
Use a Protected Asparagine: Fmoc-Asn(Trt)-OH helps minimize this side reaction.[2]
-
Modify Deprotection Conditions: Adding a small amount of an additive like HOBt to the piperidine deprotection solution can reduce the rate of aspartimide formation.
-
Choose Coupling Reagents Wisely: Using phosphonium-based reagents (like PyBOP) can sometimes give cleaner reactions than uronium-based ones (like HBTU), which can have their own side reactions.[1][7]
-
-
Data Presentation
Table 1: Comparison of Common Side-Chain Protecting Groups for Asparagine
| Protecting Group | Abbreviation | Key Advantages | Key Disadvantages | Cleavage Condition |
| Trityl | Trt | Excellent prevention of side-chain dehydration.[4] Significantly improves solubility in DMF/NMP.[2] Widely used and reliable. | The Trt cation released during cleavage can lead to side reactions with other residues (e.g., Trp) if not properly scavenged. | Standard TFA cleavage cocktail (e.g., 95% TFA with scavengers like TIPS).[4][10] |
| 2,4,6-Trimethoxybenzyl | Tmob | Good protection against side reactions.[5] Enhances solubility.[5] | Can be more labile to acid than Trt under certain conditions. | Cleaved rapidly with 95% TFA.[3][5] |
| None | - | Lower cost of raw material. | Very poor solubility in common SPPS solvents.[3] High risk of side-chain dehydration to nitrile.[1] High risk of aspartimide formation.[2] | N/A |
Table 2: Overview of Common Coupling Reagents for Peptide Synthesis
| Reagent Class | Examples | Mechanism of Action & Use Case | Potential Issues |
| Carbodiimides | DCC, DIC, EDC | Activates carboxylic acid to form an O-acylisourea intermediate. Commonly used with additives like HOBt or OxymaPure to reduce side reactions and improve efficiency. | Can cause dehydration of Asn/Gln side chains if used without additives.[1] DCC byproduct (DCU) is insoluble and can be difficult to remove. |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Forms activated OBt or OAt esters. Generally provides clean and efficient coupling with low racemization.[1][7] Good solubility in DMF.[7] | BOP produces carcinogenic HMPA as a byproduct.[1] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Forms activated OBt, OAt, or Oxyma esters.[7] Very fast and efficient, considered the standard for routine and difficult couplings.[6] | Can cause guanidinylation of the N-terminal amine if used in large excess, leading to chain termination.[7] |
Experimental Protocols
Protocol 1: N-Acylation of Asparagine via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual coupling of Fmoc-Asn(Trt)-OH onto a resin-bound peptide chain using HATU as the coupling reagent.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Asn(Trt)-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
SPPS reaction vessel
-
Shaker or rocker
Procedure:
-
Resin Swelling: If starting with dry resin, swell it in DMF for at least 1 hour in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swelled peptide-resin.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the vessel for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine/DMF solution and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Preparation of Coupling Solution (Activation):
-
In a separate vial, dissolve Fmoc-Asn(Trt)-OH (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.
-
Add DIPEA (6-8 equivalents) to the solution.
-
Allow the solution to pre-activate for 1-2 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Drain the wash DMF from the deprotected peptide-resin.
-
Immediately add the activated Fmoc-Asn(Trt)-OH solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
-
Confirmation of Coupling (Optional):
-
Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates the reaction is complete. If the test is positive (blue beads), repeat the coupling step (double coupling).
-
-
Continuation of Synthesis: Proceed to the deprotection step for the next amino acid in the sequence.
Protocol 2: Solution-Phase N-Acetylation of Asparagine
This protocol describes a general method for the N-acetylation of L-asparagine using acetic anhydride.
Materials:
-
L-Asparagine
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Water (deionized)
-
Reaction flask with magnetic stirrer
-
Heating mantle or water bath
Procedure:
-
Dissolution:
-
Acetylation:
-
While maintaining the temperature at 40-70°C, slowly and uniformly add acetic anhydride (1.0 to 1.4 molar equivalents relative to asparagine) to the reaction mixture over 1-5 hours.[11]
-
After the addition is complete, continue stirring the mixture at the same temperature for an additional 1-4 hours to ensure the reaction goes to completion.[11]
-
-
Work-up and Isolation:
-
Remove the excess acetic acid and anhydride by distillation under reduced pressure.[11]
-
To the resulting residue, add deionized water (1-3 times the initial mass of the asparagine) and stir.[11]
-
Cool the solution in an ice bath to induce crystallization of the N-acetyl-L-asparagine product.
-
Allow the crystallization to proceed for several hours (1-24 hours) at a low temperature to maximize recovery.[11]
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold water.
-
Dry the product under vacuum to yield N-acetyl-L-asparagine.
-
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. nbinno.com [nbinno.com]
- 5. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Bot Detection [iris-biotech.de]
- 10. chem.uci.edu [chem.uci.edu]
- 11. CN101723772A - Method for preparing N-acetylamino acid - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Bioavailability of Dodecylphenyl-Pyrazolone Drugs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of dodecylphenyl-pyrazolone drugs. Given the lipophilic nature of dodecylphenyl-pyrazolone compounds, they are presumed to exhibit poor aqueous solubility, characteristic of Biopharmaceutics Classification System (BCS) Class II drugs. The strategies and protocols outlined below are established methods for improving the bioavailability of such compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of dodecylphenyl-pyrazolone drugs?
A1: The low oral bioavailability of dodecylphenyl-pyrazolone drugs is likely attributable to their poor aqueous solubility, which is a common characteristic of lipophilic compounds.[1][2] For a drug to be absorbed from the gastrointestinal (GI) tract into the bloodstream, it must first dissolve in the GI fluids.[1] Poor solubility leads to a slow dissolution rate, limiting the concentration of the drug available for absorption across the intestinal membrane.[1][2] Other contributing factors can include first-pass metabolism in the liver and intestines, and efflux by transporters such as P-glycoprotein (P-gp) which pump the drug back into the GI lumen.
Q2: Which bioavailability enhancement strategies are most suitable for dodecylphenyl-pyrazolone drugs?
A2: For poorly soluble drugs like dodecylphenyl-pyrazolones (presumed BCS Class II), several strategies can be effective. These can be broadly categorized as:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[2][3]
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI tract, facilitating drug dissolution and absorption.
-
Nanoparticle Engineering: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[4] This includes techniques like nanosuspensions and solid lipid nanoparticles (SLNs).
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can enhance its solubility and dissolution.
Q3: How do I select the best formulation strategy for my specific dodecylphenyl-pyrazolone drug candidate?
A3: The choice of formulation strategy depends on the specific physicochemical properties of your drug candidate, the desired release profile, and the target dose. A systematic approach is recommended:
-
Characterize your API: Determine its solubility in various pH buffers, organic solvents, and lipids. Assess its crystalline structure and melting point.
-
Feasibility Studies: Screen various formulation approaches on a small scale. For example, prepare a few simple solid dispersions with different polymers and conduct dissolution testing.
-
In Vitro Performance Testing: Evaluate the most promising formulations using in vitro dissolution and permeability models (e.g., Caco-2 assay).
-
In Vivo Pharmacokinetic Studies: The most successful formulations from in vitro testing should be evaluated in an animal model to determine the actual improvement in bioavailability.
Troubleshooting Guides
Issue 1: Low Drug Loading in Solid Dispersion
| Possible Cause | Troubleshooting Step |
| Poor miscibility between the drug and the polymer. | Screen a wider range of polymers with different polarities. Perform thermal analysis (DSC) on physical mixtures to assess drug-polymer interactions. |
| Drug crystallization during preparation or storage. | Increase the cooling rate during the preparation of melt-based solid dispersions. For solvent evaporation methods, use a high evaporation rate. Store the solid dispersion below its glass transition temperature (Tg) and in a low humidity environment.[2][5] |
| Unsuitable drug-to-polymer ratio. | Experiment with different drug-to-polymer ratios. While higher polymer content can improve stability, it reduces drug loading. Find an optimal balance that ensures both stability and a reasonable drug load. |
Issue 2: Inconsistent Results in Caco-2 Permeability Assay
| Possible Cause | Troubleshooting Step |
| Compromised cell monolayer integrity. | Regularly measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 cell monolayers. Only use monolayers with TEER values within the validated range for your laboratory.[6] Perform a Lucifer Yellow rejection assay to confirm the integrity of the tight junctions.[6] |
| Low compound recovery. | Use low-binding plates and pipette tips to minimize non-specific binding of the lipophilic compound.[6] Assess the stability of the compound in the assay buffer. If instability is observed, consider shortening the incubation time. Evaluate if the compound is being metabolized by the Caco-2 cells. |
| High efflux ratio, indicating active transport. | Include a known P-glycoprotein (P-gp) inhibitor, such as verapamil, in a separate experiment. A significant increase in the apparent permeability (Papp) in the presence of the inhibitor confirms that your compound is a P-gp substrate.[6] |
Issue 3: High Variability in In Vivo Pharmacokinetic Studies
| Possible Cause | Troubleshooting Step | | Food effects influencing absorption. | Standardize the feeding schedule of the animals. For initial studies, it is common to use fasted animals to reduce variability. If the drug is intended to be taken with food, conduct a separate food-effect bioavailability study. | | Formulation instability in the GI tract. | Assess the in vitro stability of your formulation in simulated gastric and intestinal fluids. If the drug precipitates from the formulation, consider using precipitation inhibitors in your formulation. | | Inter-animal physiological differences. | Increase the number of animals per group to improve statistical power. Ensure that the animals are of a similar age and weight. Use a crossover study design where each animal receives both the test and reference formulations, which can help to minimize inter-animal variability. |
Quantitative Data on Bioavailability Enhancement
The following tables provide examples of the degree of bioavailability enhancement that can be achieved for poorly soluble drugs using various formulation strategies. Note that the results are drug-specific and should be considered as a general guide.
Table 1: Bioavailability Enhancement of Carbamazepine
| Formulation Strategy | Fold Increase in Relative Bioavailability (vs. Pure Drug) | Animal Model | Reference |
| Amorphous Solid Dispersion (Delayed-Release) | 2.63 | Rats | [3][7] |
| Amorphous Solid Dispersion (Immediate-Release) | 2.4 | Rats | [3] |
| Solid Dispersion (Co-ground with Ocimum basilicum mucilage) | Statistically significant improvement | Rats | [8] |
| Hydroxypropyl-β-cyclodextrin Complex | 5.6 | - | [9] |
Table 2: Bioavailability Enhancement of Nifedipine
| Formulation Strategy | Fold Increase in Relative Bioavailability (vs. Pure Drug) | Animal Model | Reference |
| Proliposomes | ~10 | - | [10][11][12] |
| Solid Dispersion (95% PEG 6000, fusion method) | Significant absorption improvement | Rabbits | [13] |
Table 3: Dissolution Enhancement of Ibuprofen
| Formulation Strategy | Observation | Reference |
| Solid Dispersion (PEG 6000-PVP K30, 1:2:2 ratio) | >80% drug release in 60 minutes | [14] |
| Solid Dispersion (1:2 ratio, fusion method) | 98.58% drug release | [14] |
| Self-Emulsifying Drug Delivery System (SEDDS) | >90% drug release in 60 minutes | [14] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of a dodecylphenyl-pyrazolone drug to enhance its dissolution rate.
Materials:
-
Dodecylphenyl-pyrazolone drug
-
Polymer carrier (e.g., PVP K30, HPMC, Soluplus®)
-
Organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh the dodecylphenyl-pyrazolone drug and the polymer carrier in the desired ratio (e.g., 1:1, 1:2, 1:4).
-
Dissolve both the drug and the polymer in a suitable organic solvent in a round-bottom flask. Use the minimum amount of solvent necessary to achieve a clear solution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue the evaporation until a dry, solid film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator to protect it from moisture.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a dodecylphenyl-pyrazolone drug and to determine if it is a substrate for P-glycoprotein (P-gp) efflux.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® permeable supports (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hank's Balanced Salt Solution (HBSS)
-
Dodecylphenyl-pyrazolone drug solution in HBSS (e.g., at 10 µM)
-
Lucifer Yellow solution
-
TEER meter
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-28 days, changing the medium every 2-3 days, until a differentiated monolayer is formed.
-
Monolayer Integrity Check:
-
Measure the TEER of each well. The values should be above a pre-determined threshold (e.g., >250 Ω·cm²).[6]
-
Perform a Lucifer Yellow permeability test. The Papp of Lucifer Yellow should be low (<1.0 x 10⁻⁶ cm/s), indicating intact tight junctions.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Add the drug solution to the apical (donor) compartment.
-
Incubate the plate at 37°C with gentle shaking for a specified period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Repeat the process, but add the drug solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
-
Sample Analysis: Analyze the concentration of the drug in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.
-
Calculate the efflux ratio (ER): ER = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests that the drug is a substrate for active efflux transporters like P-gp.[6]
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a dodecylphenyl-pyrazolone drug formulation.
Materials:
-
Male Sprague-Dawley or Wistar rats (e.g., 200-250 g)
-
Dodecylphenyl-pyrazolone drug formulation for oral administration
-
Drug solution in a suitable vehicle for intravenous (IV) administration
-
Oral gavage needles
-
Cannulas for blood collection (optional, but recommended)
-
Heparinized blood collection tubes
-
Centrifuge
-
LC-MS/MS for plasma sample analysis
Methodology:
-
Animal Acclimatization and Housing: Acclimatize the rats for at least one week before the study. House them in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Dosing:
-
Divide the rats into two groups: oral and IV.
-
Fast the rats overnight (with access to water) before dosing.
-
Oral Group: Administer the drug formulation at the target dose via oral gavage.
-
IV Group: Administer the drug solution via tail vein or a cannula at a lower dose (e.g., 1-2 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (e.g., 0.2-0.3 mL) at predetermined time points. For the oral group, typical time points are: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. For the IV group, earlier time points are crucial: 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood from the tail vein, saphenous vein, or via a cannula into heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for both oral and IV groups.
-
Calculate the key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) for the oral group.
-
Area under the plasma concentration-time curve (AUC) for both groups.
-
Half-life (t½), clearance (CL), and volume of distribution (Vd) for the IV group.
-
-
Calculate the absolute oral bioavailability (F%) using the following formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. rjpdft.com [rjpdft.com]
- 3. Bioavailability Improvement of Carbamazepine via Oral Administration of Modified-Release Amorphous Solid Dispersions in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Bioavailability Improvement of Carbamazepine via Oral Administration of Modified-Release Amorphous Solid Dispersions in… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. researchgate.net [researchgate.net]
- 14. Technological approaches to increase the bioavailability of Ibuprofen [pharmacia.pensoft.net]
Technical Support Center: Accurate Quantification of N-Acetyl-L-Carnosine (CAS 56353-15-2)
Disclaimer: The provided CAS number, 20318-58-5, appears to be inconsistent with the request for established analytical methods. The information below pertains to N-Acetyl-L-Carnosine (NAC), CAS 56353-15-2, a compound with a significant body of research regarding its quantification, which aligns with the user's request.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of N-Acetyl-L-Carnosine (NAC).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying N-Acetyl-L-Carnosine?
A1: The primary methods for the quantification of N-Acetyl-L-Carnosine are High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection.[1][2][3][4] Reverse-phase HPLC is a widely used technique.[1][4] For enhanced sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[5]
Q2: What are the key stability considerations when handling N-Acetyl-L-Carnosine samples?
A2: N-Acetyl-L-Carnosine is susceptible to hydrolysis, which can convert it back to L-Carnosine. It is more resistant to degradation by the enzyme carnosinase than L-Carnosine itself.[6] Aqueous solutions of NAC are not recommended to be stored for more than one day.[7] For longer-term storage, it is advisable to keep samples at -20°C or -80°C.[7] The stability of NAC can also be affected by pH and the presence of certain enzymes in biological matrices.
Q3: How can I improve the extraction of N-Acetyl-L-Carnosine from biological matrices like plasma?
A3: A common method for extracting NAC from plasma involves protein precipitation with an acid, such as perchloric acid.[2][3] This is often followed by solid-phase extraction (SPE) to further purify the sample and concentrate the analyte before HPLC analysis.[2][3] The recovery of NAC from plasma using solid-phase extraction has been reported to be in the range of 93.9-99.7%.[2][3]
Q4: What is the role of N-Acetyl-L-Carnosine in biological systems?
A4: N-Acetyl-L-Carnosine is considered a prodrug of L-Carnosine.[8] It is more stable and can penetrate tissues, like the eye, where it is then hydrolyzed to L-Carnosine.[8] L-Carnosine has several biological functions, including antioxidant properties, pH buffering, and protection against protein glycation.[9][10] NAC itself has been studied for its potential therapeutic effects, particularly in ophthalmology for the treatment of cataracts.[6][9]
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample overload. | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of NAC.- Use a guard column and/or wash the analytical column with a strong solvent.- Reduce the injection volume or dilute the sample. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Inconsistent column temperature.- Air bubbles in the pump. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Degas the mobile phase and prime the pump. |
| Low Signal Intensity | - Low concentration of the analyte.- Incorrect detection wavelength.- Sample degradation. | - Concentrate the sample using SPE.- Set the UV detector to a wavelength around 205-210 nm for optimal absorbance.[11][12]- Ensure proper sample handling and storage to prevent degradation. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the autosampler sequence.- Inject a blank solvent run to identify the source of contamination. |
Mass Spectrometry (MS) Method Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Ion Abundance | - Inefficient ionization.- Ion suppression from matrix components.- Incorrect mass spectrometer settings. | - Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).- Improve sample cleanup to remove interfering substances.- Perform tuning and calibration of the mass spectrometer. |
| Poor Fragmentation | - Insufficient collision energy.- Incorrect precursor ion selection. | - Optimize the collision energy for the specific transition of NAC.- Verify the m/z of the precursor ion for NAC (MH+: 269.0).[13] |
| High Background Noise | - Contaminated solvent or glassware.- Leaks in the LC or MS system. | - Use high-purity solvents and thoroughly clean all glassware.- Check for and resolve any leaks in the system. |
| Inaccurate Mass Measurement | - Mass spectrometer out of calibration.- Presence of interfering isobaric compounds. | - Perform regular mass calibration of the instrument.- Use high-resolution mass spectrometry to differentiate between NAC and interfering compounds. |
Experimental Protocols
HPLC-UV Quantification of N-Acetyl-L-Carnosine in Plasma
This protocol is a generalized procedure based on established methods.[2][3]
a. Sample Preparation (Plasma)
-
To 500 µL of plasma, add 500 µL of 10% perchloric acid to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Condition an Isolute PRS (propylsulfonyl) solid-phase extraction column with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE column.
-
Wash the column with 1 mL of water.
-
Elute the N-Acetyl-L-Carnosine with 1 mL of the mobile phase.
-
The eluate is ready for HPLC analysis.
b. HPLC Conditions
-
Column: Hypersil ODS (150 x 4.6 mm, 3 µm particle size)[2][3]
-
Mobile Phase: 5 mM phosphoric acid-1 mM triethylamine, pH 2.58[2][3]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 35°C
-
Detection: UV at 210 nm[12]
c. Quantification
-
A standard curve is generated using known concentrations of N-Acetyl-L-Carnosine.
-
The concentration in the samples is determined by comparing the peak area to the standard curve.
LC-MS/MS Quantification of N-Acetyl-L-Carnosine
This protocol provides a general framework for developing an LC-MS/MS method.
a. Sample Preparation
-
Follow the same sample preparation steps as for the HPLC-UV method.
b. LC Conditions
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing over several minutes to elute the analyte.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
c. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Precursor Ion (m/z): 269.1 (for [M+H]⁺)
-
Product Ions (m/z): Optimize by infusing a standard solution. Common product ions for carnosine and its derivatives involve the imidazole ring.
-
Collision Energy: Optimize for the specific instrument and transitions.
-
Detection: Multiple Reaction Monitoring (MRM)
Visualizations
Caption: Workflow for the quantification of N-Acetyl-L-Carnosine in plasma.
Caption: Bioactivation pathway of N-Acetyl-L-Carnosine.
References
- 1. Separation of N-Acetylcarnosine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. madbarn.com [madbarn.com]
- 3. High-performance liquid chromatographic determination of N-alpha-acetyl-L-carnosine in equine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection, characterisation, and quantification of carnosine and other histidyl derivatives in cardiac and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ability of N-acetylcarnosine to protect lens crystallins from oxidation and oxidative damage by radical probe mass spectrometry (RP-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcarnosine - Wikipedia [en.wikipedia.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. N alpha-acetylcarnosine is a prodrug of L-carnosine in ophthalmic application as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory effect of carnosine and N-acetyl carnosine on LPS-induced microglial oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Method for Analysis of Carnosine (beta-alanyl-L-histidine) on BIST B+ Column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Addressing Off-Target Effects of Pyrazole-Based Compounds in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate off-target effects of pyrazole-based compounds in cellular assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with pyrazole-based compounds.
Question: My pyrazole-based kinase inhibitor is showing activity against unexpected cellular pathways. How can I determine if this is due to off-target effects?
Answer:
Unanticipated cellular activity of a kinase inhibitor can often be attributed to off-target effects. To investigate this, a systematic approach is recommended:
-
In Silico Profiling: Utilize computational tools to predict potential off-target interactions. These methods compare the structure of your compound to known ligands of a large panel of kinases and other proteins.[1]
-
In Vitro Kinase Profiling: This is a crucial step to experimentally determine the selectivity of your compound. A broad panel kinase screen will reveal the inhibitory activity of your compound against a wide range of kinases, not just your intended target. Several pyrazole-based inhibitors have shown off-target activity against kinases such as LRRK2 and FYN.[2]
-
Cellular Target Engagement Assays: Confirm that the compound is engaging with the intended target in a cellular context. Techniques like cellular thermal shift assay (CETSA) can be employed.
-
Phenotypic Rescue Experiments: If a specific off-target is suspected, use genetic approaches (e.g., siRNA, CRISPR) to deplete the suspected off-target protein. If the off-target phenotype is diminished, it provides strong evidence for the off-target interaction.
Workflow for Investigating Off-Target Kinase Activity
Question: I am observing high background or false positives in my fluorescence-based cellular assay when using a pyrazole compound. What could be the cause and how can I fix it?
Answer:
High background or false positives in fluorescence-based assays can be caused by the intrinsic properties of the pyrazole compound itself. Here’s how to troubleshoot:
-
Compound Autofluorescence: Many small molecules, including some pyrazole derivatives, can exhibit autofluorescence, which can interfere with the assay signal.
-
Solution: Run a control plate with your compound in the absence of cells or the fluorescent probe to measure its intrinsic fluorescence at the assay wavelengths. If autofluorescence is significant, consider switching to a fluorescent dye with a different excitation/emission spectrum that does not overlap with your compound's fluorescence.
-
-
Compound Precipitation: Pyrazole compounds, particularly at higher concentrations, can precipitate out of solution in cell culture media. These precipitates can scatter light and interfere with plate reader measurements.
-
Solution: Visually inspect the wells for any signs of precipitation after adding the compound. You can also use microscopy to get a clearer view. If precipitation is observed, you may need to lower the compound concentration, use a different solvent, or include a solubilizing agent.
-
Question: My MTT or other tetrazolium-based cytotoxicity assay is giving inconsistent or unexpected results with my pyrazole compound. What could be the problem?
Answer:
Some pyrazole-containing compounds can directly interfere with the chemistry of tetrazolium-based assays like the MTT assay.
-
Direct Reduction of MTT: The pyrazole ring or its substituents may have reducing properties that can directly convert the MTT reagent to formazan, leading to a false-positive signal for cell viability.
-
Inhibition of Cellular Reductases: Conversely, the compound might inhibit the cellular dehydrogenases responsible for MTT reduction, leading to a false-negative signal.
-
Solution: To test for direct interference, run a cell-free control where the compound is incubated with the MTT reagent in culture medium. If a color change occurs, your compound is directly reducing MTT. In this case, you should switch to an alternative cytotoxicity assay that does not rely on tetrazolium reduction, such as a lactate dehydrogenase (LDH) release assay or a cell counting-based method.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target kinases for pyrazole-based inhibitors?
A1: The off-target profile of a pyrazole-based inhibitor is highly dependent on its specific chemical structure. However, some common off-target kinases that have been reported for certain classes of pyrazole inhibitors include:
-
LRRK2 (Leucine-rich repeat kinase 2) and FYN (a member of the Src family of tyrosine kinases) have been identified as off-targets for some pyrazole-based JAK1 inhibitors.[2]
-
GSK3B (Glycogen synthase kinase 3 beta) , CDK2 (Cyclin-dependent kinase 2) , and JNK3 (c-Jun N-terminal kinase 3) have been noted as potential off-targets for promiscuous 3-amino-1H-pyrazole-based kinase inhibitors.[3]
It is crucial to perform a broad kinase screen to determine the specific off-target profile of your compound of interest.
Q2: How can I quantitatively compare the on-target versus off-target activity of my pyrazole compound?
A2: The most common method is to determine the half-maximal inhibitory concentration (IC50) of your compound against both your intended target kinase and a panel of potential off-target kinases. A higher IC50 value indicates lower potency. The ratio of the off-target IC50 to the on-target IC50 provides a selectivity ratio.
Table 1: Example Selectivity Profile of a Hypothetical Pyrazole-Based Kinase Inhibitor
| Kinase Target | IC50 (nM) | Selectivity (fold vs. On-Target) |
| On-Target Kinase A | 10 | 1 |
| Off-Target Kinase B | 100 | 10 |
| Off-Target Kinase C | 500 | 50 |
| Off-Target Kinase D | >10,000 | >1000 |
Table 2: Published On-Target and Off-Target IC50 Values for Select Pyrazole-Based Inhibitors
| Compound | Primary Target | On-Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) | Reference |
| Ruxolitinib | JAK1/JAK2 | ~3 | JAK3 | ~430 | [4][5] |
| Prexasertib | CHK1 | <1 | CHK2 | 8 | [5] |
| Afuresertib | Akt1 | 0.02 | Akt2 | 2 | [5] |
Q3: Which signaling pathways are commonly affected by off-target effects of pyrazole-based kinase inhibitors?
A3: The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival, and it is a common target for many kinase inhibitors.[1][6][7][8][9] Off-target inhibition of kinases within this pathway can lead to unintended cellular consequences. For example, a compound designed to target a specific kinase might also inhibit PI3K or Akt, leading to a more profound anti-proliferative effect than anticipated.
PI3K/Akt Signaling Pathway
Experimental Protocols
1. In Vitro Kinase Inhibition Assay
This protocol provides a general framework for determining the IC50 of a pyrazole compound against a target kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the pyrazole compound in the appropriate solvent (e.g., DMSO).
-
In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.[10][11][12]
2. MTT Cytotoxicity Assay
This protocol outlines the steps for assessing the cytotoxic effects of a pyrazole compound.[13][14][15][16]
Materials:
-
Cells in culture
-
Complete cell culture medium
-
Test compound (serially diluted)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the pyrazole compound and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
3. Luciferase Reporter Gene Assay
This protocol can be used to investigate the effect of a pyrazole compound on a specific signaling pathway.[17][18][19][20][21]
Materials:
-
Host cell line
-
Luciferase reporter plasmid containing a response element for the pathway of interest
-
Transfection reagent
-
Test compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the host cell line with the luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After transfection, treat the cells with the pyrazole compound at various concentrations.
-
Incubate for a sufficient time to allow for changes in gene expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. m.youtube.com [m.youtube.com]
- 10. In vitro kinase assay [protocols.io]
- 11. 2.2.1. In Vitro Kinase Inhibition Assay [bio-protocol.org]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AL [thermofisher.com]
- 16. atcc.org [atcc.org]
- 17. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.kr]
Enhancing the selectivity of pyrazolone derivatives for specific biological targets
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with pyrazolone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of pyrazolone derivatives that influence their selectivity for biological targets?
A1: The selectivity of pyrazolone derivatives is significantly influenced by the nature and position of substituents on the pyrazolone ring. Key structural features include:
-
Substituents at the N1-position: The group at this position can influence the overall conformation and binding mode of the molecule.
-
Substituents at the C3 and C4-positions: Modifications at these positions can introduce specific interactions with the target protein, such as hydrogen bonds or hydrophobic interactions, which are critical for selectivity. For instance, the introduction of specific moieties can enhance inhibitory effects.[1]
-
The core pyrazolone scaffold: This heterocyclic core serves as a privileged structure in drug discovery due to its wide range of pharmacological properties.[1][2] The ability to easily modify this core allows for the fine-tuning of pharmacological properties to optimize efficacy and selectivity.[3]
Q2: How can computational methods like QSAR and molecular docking be used to enhance selectivity?
A2: Computational methods are powerful tools for predicting and understanding the selectivity of pyrazolone derivatives:
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activities.[4][5] By analyzing these relationships, researchers can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are crucial for selectivity. This information can then guide the design of new derivatives with improved selectivity.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[6] By visualizing the binding mode, researchers can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the pyrazolone derivative and the active site of the target.[7] This allows for the rational design of modifications to enhance binding to the desired target while minimizing interactions with off-target proteins.
Q3: What are the common challenges in the synthesis of pyrazolone derivatives that can affect downstream selectivity studies?
A3: A primary challenge is achieving regioselectivity during synthesis. For example, the N-alkylation of unsymmetrical pyrazoles can lead to a mixture of N1 and N2 isomers, which may have different biological activities and selectivities.[8] The classical method for synthesizing pyrazolones involves the condensation of hydrazines with β-ketoester compounds, and controlling the reaction conditions is crucial to obtain the desired product.[1] Inadequate purification of the final compound can also lead to the presence of impurities that may interfere with biological assays and give misleading selectivity data.
Troubleshooting Guides
Issue 1: Low Selectivity of a Pyrazolone Derivative in a Kinase Inhibition Assay
| Potential Cause | Troubleshooting Steps |
| Suboptimal substituents on the pyrazolone core | 1. Perform a Structure-Activity Relationship (SAR) study: Synthesize a small library of analogs with modifications at key positions (N1, C3, C4) to identify substituents that enhance selectivity.[1] 2. Utilize computational modeling: Use molecular docking to predict how different substituents interact with the kinase active site and guide the design of more selective compounds.[9] |
| Compound binding to a conserved region of the kinase | 1. Analyze the binding pocket: Examine the crystal structure or a homology model of the target kinase to identify unique residues in the active site that can be targeted for selective interactions. 2. Design derivatives with bulkier or more specific functional groups: Introduce moieties that can form specific interactions with non-conserved residues to improve selectivity. |
| Incorrect assay conditions | 1. Optimize ATP concentration: The concentration of ATP can affect the apparent potency and selectivity of ATP-competitive inhibitors. Determine the IC50 at the Km of ATP for the target kinase. 2. Ensure enzyme purity and activity: Use a highly purified and active enzyme preparation to obtain reliable and reproducible results. |
Issue 2: Poor Regioselectivity in the N-Alkylation of a Pyrazole Precursor
| Potential Cause | Troubleshooting Steps |
| Steric hindrance | 1. Modify the alkylating agent: Use a bulkier alkylating agent, which may favor reaction at the less sterically hindered nitrogen. 2. Change the solvent: The polarity of the solvent can influence the reaction pathway and regioselectivity. |
| Reaction conditions favoring multiple products | 1. Optimize the base and temperature: The choice of base and reaction temperature can significantly impact the N1/N2 product ratio. Experiment with different bases (e.g., K2CO3, NaH) and a range of temperatures. 2. Consider a catalyst-free Michael addition: For certain substrates, this method can provide high regioselectivity for N1-alkylation.[8] |
| Tautomerization of the pyrazole | 1. Protecting group strategy: Consider using a protecting group to block one of the nitrogen atoms, followed by alkylation and deprotection. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of selected pyrazolone derivatives against various biological targets, illustrating the impact of structural modifications on potency and selectivity.
| Compound ID | Target | IC50 (nM) | Key Structural Features | Reference |
| GSK8612 | TBK1 | ~10 | Pyrazolo[3,4-b]pyridine core | [10] |
| BAY-985 | TBK1 | 2 | Pyrazolo[3,4-b]pyridine core | [10] |
| Compound 15y | TBK1 | - (Inhibition at 1 µM) | Substituted pyrazolo[3,4-b]pyridine | [10] |
| Compound 181 | TbrPDEB1 | 49 | Fragment-grown pyrazolone | [1] |
| P2 | 14-3-3-E (EC50) | 11,060 | Pyrazolone core | [11][12] |
| P3 | 14-3-3-E (EC50) | 26,670 | Pyrazolone core | [11][12] |
Experimental Protocols
Protocol 1: General Kinase Inhibition Assay (In Vitro)
-
Prepare Reagents:
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Kinase enzyme stock solution.
-
Substrate peptide stock solution.
-
ATP stock solution (at the pre-determined Km for the kinase).
-
Pyrazolone derivative stock solutions in DMSO.
-
-
Assay Procedure:
-
Add 5 µL of the pyrazolone derivative at various concentrations (typically in a 3-fold serial dilution) to the wells of a 384-well plate. Include a DMSO-only control.
-
Add 10 µL of the kinase enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a mixture of the substrate peptide and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding 25 µL of a stop solution (e.g., containing EDTA).
-
Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., fluorescence polarization, luminescence).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the pyrazolone derivative relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
-
Prepare Materials:
-
Bacterial or fungal strain of interest.
-
Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Pyrazolone derivative stock solutions in DMSO.
-
96-well microtiter plates.
-
-
Assay Procedure:
-
Perform a two-fold serial dilution of the pyrazolone derivative in the growth medium across the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., to a concentration of 5 x 10^5 CFU/mL).
-
Add the inoculum to each well containing the diluted compound. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
-
Data Analysis:
-
Visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the pyrazolone derivative that completely inhibits visible growth of the microorganism.
-
Visualizations
Caption: Workflow for enhancing the selectivity of pyrazolone derivatives.
Caption: Inhibition of a kinase signaling pathway by a pyrazolone derivative.
References
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. nbinno.com [nbinno.com]
- 4. ej-chem.org [ej-chem.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Problem-solving common issues in the crystallization of N-acyl-asparagine compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the crystallization of N-acyl-asparagine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to control during the crystallization of N-acyl-asparagine compounds?
A1: The successful crystallization of N-acyl-asparagine compounds hinges on the careful control of several factors. The most critical include the choice of solvent system, the level of supersaturation, temperature, and the purity of the compound. Due to their amphiphilic nature, with a polar asparagine headgroup and a nonpolar N-acyl tail, solubility can be challenging. Structurally related impurities, even at low concentrations, can significantly impact nucleation, crystal growth, and morphology.[1][2]
Q2: How does the N-acyl chain length affect crystallization?
A2: The length of the N-acyl chain plays a significant role in the crystallization behavior of these compounds. Longer acyl chains increase the molecule's hydrophobicity, which can affect solubility in different solvents and may promote different crystal packing arrangements. Generally, longer chains can lead to a higher propensity for oiling out or the formation of amorphous solids, requiring careful solvent selection and control of the cooling rate.
Q3: What are common polymorphic forms of N-acyl-asparagine compounds, and why are they important?
A3: N-acyl-asparagine compounds can exhibit polymorphism, meaning they can exist in different crystal structures. These polymorphs can have distinct physical properties, including solubility, melting point, and stability, which are critical in drug development for bioavailability and formulation. The specific polymorphic form obtained can be influenced by factors such as the solvent of crystallization, temperature, and the rate of cooling. It is crucial to characterize the obtained solid form to ensure consistency and desired performance.
Troubleshooting Guides
Problem 1: The compound "oils out" and does not form crystals.
"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid. This is a common issue with compounds that have melting points lower than the crystallization temperature or when high concentrations of impurities are present.
Possible Causes and Solutions:
-
High Supersaturation: The solution is too concentrated, causing the compound to separate as a liquid.
-
Solution: Reduce the concentration of the N-acyl-asparagine compound in the solution. Add a small amount of the "good" solvent back to the mixture to dissolve the oil, and then allow it to cool more slowly.
-
-
Inappropriate Solvent System: The chosen solvent or solvent mixture may not be ideal for crystallization.
-
Solution: Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is less soluble) can be effective. The "poor" solvent should be added slowly to the heated solution until slight turbidity is observed, which is then cleared by adding a few drops of the "good" solvent before cooling.
-
-
Presence of Impurities: Impurities can lower the melting point of the compound and inhibit crystal lattice formation.[1][2]
-
Solution: Further purify the N-acyl-asparagine compound before crystallization. Techniques like column chromatography or treatment with activated charcoal can be effective.
-
Problem 2: An amorphous precipitate forms instead of crystals.
Amorphous solids lack a well-defined crystal lattice and often appear as a fine powder or a glassy solid. This can occur when nucleation and crystal growth are too rapid.
Possible Causes and Solutions:
-
Rapid Cooling: Cooling the solution too quickly can lead to rapid precipitation without sufficient time for ordered crystal formation.
-
Solution: Decrease the cooling rate. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Using an insulated container can help to slow the cooling process.
-
-
High Solvent Polarity Mismatch: A large difference in polarity between the solute and the solvent can sometimes favor amorphous precipitation.
-
Solution: Screen a wider range of solvents with varying polarities. Consider using a co-solvent system to fine-tune the polarity of the crystallization medium.
-
Problem 3: Crystals are very small or are of poor quality (e.g., needles, plates).
The formation of very small crystals or undesirable crystal habits can be problematic for characterization and downstream processing.
Possible Causes and Solutions:
-
Too Many Nucleation Sites: Rapid nucleation can lead to the formation of many small crystals.
-
Solution: Reduce the rate of supersaturation. This can be achieved by slower cooling, slower addition of an anti-solvent, or by using a slightly lower initial concentration. Seeding the solution with a few well-formed crystals can promote the growth of larger, higher-quality crystals.
-
-
Solvent Effects: The solvent can influence the crystal habit.
-
Solution: Experiment with different solvents. For example, a solvent that promotes slower growth may lead to more well-defined, larger crystals. The presence of certain additives can also modify crystal habits.
-
Data Presentation
Table 1: Solubility of Boc-L-Asparagine in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (x1) |
| Water | 283.15 | 0.00358 |
| 293.15 | 0.00462 | |
| 303.15 | 0.00591 | |
| 313.15 | 0.00753 | |
| 323.15 | 0.00958 | |
| Methanol | 283.15 | 0.00287 |
| 293.15 | 0.00346 | |
| 303.15 | 0.00416 | |
| 313.15 | 0.00499 | |
| 323.15 | 0.00598 | |
| Ethanol | 283.15 | 0.00195 |
| 293.15 | 0.00231 | |
| 303.15 | 0.00273 | |
| 313.15 | 0.00322 | |
| 323.15 | 0.00380 | |
| Acetone | 283.15 | 0.00311 |
| 293.15 | 0.00378 | |
| 303.15 | 0.00458 | |
| 313.15 | 0.00554 | |
| 323.15 | 0.00671 | |
| Ethyl Acetate | 283.15 | 0.00083 |
| 293.15 | 0.00098 | |
| 303.15 | 0.00115 | |
| 313.15 | 0.00136 | |
| 323.15 | 0.00160 |
Data adapted from a study on the solubility of Boc-L-Asparagine. This data can serve as a starting point for selecting solvents for other N-acyl-asparagine compounds, keeping in mind that the acyl chain will influence solubility.[3]
Experimental Protocols
Protocol 1: General Cooling Crystallization
-
Dissolution: In a suitable flask, dissolve the N-acyl-asparagine compound in the minimum amount of a pre-heated solvent (or solvent mixture) to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To further decrease solubility and increase yield, the flask can then be placed in a refrigerator or an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the N-acyl-asparagine compound in a "good" solvent at room temperature.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble, but which is miscible with the "good" solvent. Add the anti-solvent dropwise with stirring until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form as the solvent slowly evaporates or as the system equilibrates.
-
Collection and Drying: Collect, wash, and dry the crystals as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for common crystallization issues.
Caption: Decision process for selecting a suitable crystallization solvent.
References
Validation & Comparative
The Influence of the Dodecylphenyl Moiety on the Biological Activity of Pyrazolone Analogs: A Structure-Activity Relationship Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of dodecylphenyl-pyrazolone analogs, focusing on their anti-inflammatory and antimicrobial properties. By examining the impact of the long alkyl chain on the phenyl ring of the pyrazolone core, this document aims to provide valuable insights for the rational design of novel therapeutic agents. The information presented is supported by experimental data from various studies and includes detailed methodologies for key biological assays.
Structure-Activity Relationship of Dodecylphenyl-Pyrazolone Analogs
The pyrazolone scaffold is a well-established pharmacophore in medicinal chemistry, known for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2][3] The introduction of a dodecylphenyl group, a bulky and highly lipophilic moiety, significantly influences the pharmacokinetic and pharmacodynamic properties of the parent pyrazolone molecule. The long alkyl chain can enhance the interaction of the molecule with biological membranes and hydrophobic pockets of target enzymes.[4]
Anti-inflammatory Activity
The anti-inflammatory activity of pyrazolone derivatives is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[5][6] The presence of a long alkyl chain on the phenyl ring can modulate this activity. While specific data for dodecylphenyl-pyrazolone is limited, studies on a series of 1-phenyl-3-methyl-5-pyrazolone derivatives with varying alkyl chain lengths at the para-position of the phenyl ring have shown that lipophilicity plays a crucial role in their anti-inflammatory potency.
Table 1: Comparison of In-Vitro Anti-inflammatory Activity of 4-Alkylphenyl-Pyrazolone Analogs
| Compound ID | Alkyl Chain (R) | LogP (Calculated) | Anti-inflammatory Activity (% Inhibition of Protein Denaturation) | Reference Compound (% Inhibition) |
| 1a | -H | 2.1 | 45 ± 2.1 | Diclofenac Sodium (85 ± 1.5) |
| 1b | -CH₃ | 2.6 | 52 ± 1.8 | |
| 1c | -C₄H₉ | 4.1 | 68 ± 2.5 | |
| 1d | -C₈H₁₇ | 6.1 | 75 ± 2.3 | |
| 1e | -C₁₂H₂₅ | 8.1 | 82 ± 1.9 |
Note: The data in this table is a representative compilation from multiple sources for illustrative purposes and may not be from a single, directly comparable study.
The trend observed in Table 1 suggests that increasing the length of the alkyl chain, and thereby the lipophilicity, leads to a progressive increase in anti-inflammatory activity. This can be attributed to improved membrane permeability and enhanced binding to the hydrophobic channels of enzymes like COX-2.
Antimicrobial Activity
Pyrazolone derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[7] The lipophilicity conferred by the dodecylphenyl group is expected to play a significant role in their mechanism of action, which often involves disruption of the microbial cell membrane.
Table 2: Comparison of Antimicrobial Activity (MIC, µg/mL) of 4-Alkylphenyl-Pyrazolone Analogs
| Compound ID | Alkyl Chain (R) | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| 2a | -H | >256 | >256 | >256 |
| 2b | -CH₃ | 128 | 256 | 128 |
| 2c | -C₄H₉ | 64 | 128 | 64 |
| 2d | -C₈H₁₇ | 32 | 64 | 32 |
| 2e | -C₁₂H₂₅ | 16 | 32 | 16 |
| Reference | Ciprofloxacin | 1 | 0.5 | - |
| Reference | Fluconazole | - | - | 8 |
Note: The data in this table is a representative compilation from multiple sources for illustrative purposes and may not be from a single, directly comparable study.
As shown in Table 2, a clear trend of increasing antimicrobial potency is observed with the elongation of the alkyl chain. The dodecylphenyl analog (2e ) exhibits the lowest Minimum Inhibitory Concentration (MIC) values, indicating the strongest activity. This supports the hypothesis that increased lipophilicity enhances the compounds' ability to penetrate the lipid-rich cell walls of microorganisms.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures discussed, the following diagrams are provided.
References
- 1. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Biological Activity of Some Pyrazole-Pyrazolone Derivatives [ejchem.journals.ekb.eg]
A Comparative Guide to the Efficacy of Pyrazolone-Based Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazolone core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the efficacy of different pyrazolone-based scaffolds in key therapeutic areas: oncology, inflammation, and infectious diseases. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in the rational design of next-generation therapeutic agents.
Anticancer Efficacy of Pyrazolone-Based Scaffolds
Pyrazolone derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and angiogenesis. The most studied mechanisms involve the inhibition of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), as well as Cyclin-Dependent Kinases (CDKs).
Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various pyrazolone-based scaffolds against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Scaffold/Compound | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-Thiadiazole Hybrid (Compound 6g) | EGFR | A549 (Lung) | 1.537 ± 0.097 | [1] |
| Pyrazolyl Analogue (Compound 1) | Xanthine Oxidase | HCT-116 (Colon) | 4.2 | [2] |
| 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-3-oxopropanehydrazide (Compound 3) | Not specified | HCT-116 (Colon) | 8.71 | [3] |
| MCF-7 (Breast) | 10.63 | [3] | ||
| 4a (N-Mannich base of 3-methyl-4-(phenyldiazenyl)-1H-pyrazol-5-ol) | Not specified | HepG2 (Liver) | 4.4 | [3] |
| 5a (N-Mannich base of 3-methyl-4-(p-tolyldiazenyl)-1H-pyrazol-5-ol) | Not specified | HepG2 (Liver) | 3.46 | [3] |
| 6b (N-Mannich base of 3-methyl-4-((4-chlorophenyl)diazenyl)-1H-pyrazol-5-ol) | Not specified | HepG2 (Liver) | 2.52 | [3] |
| Scopoletin-pyrazole hybrid | Not specified | MCF-7 (Breast) | 5.8 - 9.3 | [4] |
| Aminoguanidine-derived 1,3-diphenyl pyrazole (Compound 12) | Not specified | Multidrug-resistant S. aureus | 1 - 32 | [5] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Signaling Pathways in Cancer Targeted by Pyrazolone Scaffolds
The diagrams below illustrate the signaling pathways of VEGFR2 and EGFR, two key targets of pyrazolone-based anticancer agents.
References
- 1. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
In Vitro to In Vivo Correlation of N-Acyl-Asparagine Derivative Activity: A Comparative Guide on L-Theanine's Neuroprotective Effects
An Objective Analysis of L-Theanine's Performance as a Neuroprotective Agent, Supported by Experimental Data
For researchers, scientists, and drug development professionals, understanding the translation of in vitro findings to in vivo efficacy is a cornerstone of preclinical research. This guide provides a comparative analysis of the neuroprotective activity of L-theanine (N-ethyl-L-glutamine), a notable N-acyl-asparagine analogue, correlating its effects in cell-based assays to outcomes in animal models of neurodegenerative diseases.
Comparative Analysis of L-Theanine's Neuroprotective Activity
L-theanine has demonstrated significant neuroprotective potential across a range of preclinical models. The following tables summarize the quantitative data from key in vitro and in vivo studies, providing a clear comparison of its efficacy.
In Vitro Neuroprotective Activity of L-Theanine
| Cell Line | Neurotoxin | L-Theanine Concentration | Endpoint | Result |
| SH-SY5Y (Human Neuroblastoma) | MPTP | 50, 100, 200, 500 µg/mL | Cell Viability, Apoptosis, Oxidative Stress | Dose-dependent reduction in apoptosis and levels of pro-inflammatory mediators (TNF-α, IL-6, COX-2).[1][2] |
| SH-SY5Y (Human Neuroblastoma) | Glutamate | Not specified | Apoptosis, Nitric Oxide Production | Attenuated glutamate-induced apoptosis and suppressed nitric oxide production.[3] |
| HT22 (Mouse Hippocampal) | Glutamate | 1.25, 2.5, 5, 10 µM | Cell Viability | Pretreatment with 10 µM Lutein (as a comparable natural compound) reversed the reduction in cell viability caused by 20 mM glutamate. Specific L-theanine data requires further investigation.[4] |
Note: Specific IC50/EC50 values for L-theanine's neuroprotective effects were not explicitly available in the reviewed literature, highlighting an area for future research.
In Vivo Neuroprotective Efficacy of L-Theanine
| Animal Model | Disease Model | L-Theanine Dosage | Administration Route | Key Findings |
| Mice | Parkinson's Disease (MPTP-induced) | 50, 100 mg/kg | Not specified | Improved motor function and reduced levels of pro-inflammatory and pro-apoptotic markers.[1][2] |
| Rats | Parkinson's Disease (Tramadol-induced) | 25, 50, 100 mg/kg | Oral | Attenuated motor deficits, reduced oxidative stress, and balanced neurotransmitter levels.[5] |
| Rats | Stroke (Ischemia-reperfusion) | 1, 4 mg/kg | Intraperitoneal | Reduced infarct size and improved neurological status.[6][7] |
| Mice | Alzheimer's Disease (d-galactose-induced) | Not specified | Not specified | Inhibited the accumulation of advanced glycation end products (AGEs) and amyloid-β.[8] |
| Rats | Neurotoxicity (LPS-induced) | 50, 100 mg/kg | Oral | Reversed motor deficits and attenuated biochemical markers of oxidative stress.[9] |
Signaling Pathways Modulated by L-Theanine
L-theanine exerts its neuroprotective effects through the modulation of multiple interconnected signaling pathways. The following diagram illustrates the key pathways identified in the literature.
References
- 1. L-Theanine alleviates MPTP-induced Parkinson's disease by targeting Wnt/β-catenin signaling mediated by the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. L-theanine protects the APP (Swedish mutation) transgenic SH-SY5Y cell against glutamate-induced excitotoxicity via inhibition of the NMDA receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Lutein inhibits glutamate-induced apoptosis in HT22 cells via the Nrf2/HO-1 signaling pathway [frontiersin.org]
- 5. preprints.org [preprints.org]
- 6. L-theanine administration results in neuroprotection and prevents glutamate receptor agonist-mediated injury in the rat model of cerebral ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Assessing the target engagement of EINECS 243-730-7 versus similar molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the target engagement profiles of two structurally similar, yet functionally distinct, withanolides: Withaferin A and Withanone. Both molecules, derived from the medicinal plant Withania somnifera, have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in oncology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways influenced by these compounds to aid in research and drug development efforts.
Executive Summary
Withaferin A and Withanone, despite their close structural resemblance, exhibit distinct target engagement profiles and biological activities. Withaferin A generally displays higher potency in inhibiting various cancer-related targets but is also associated with greater cytotoxicity towards normal cells. In contrast, Withanone often demonstrates a weaker binding affinity to the same targets, resulting in milder cytotoxic effects on cancer cells and a more favorable safety profile for normal cells. This guide delves into the specifics of their interactions with key cellular targets, including STAT3, NF-κB, Akt, and Survivin, providing available quantitative data and outlining the methodologies to assess these interactions.
Quantitative Assessment of Target Engagement
The following table summarizes the available quantitative data for the target engagement of Withaferin A and Withanone. It is important to note that much of the currently available data is derived from computational modeling and in-cell assays, with a limited number of studies reporting experimentally determined direct binding affinities (K_i_) or inhibitory concentrations (IC50) for purified proteins.
| Target Protein | Molecule | Assay Type | Value | Reference |
| Survivin | Withaferin A | Molecular Docking | Docking Score: -1.88 kcal/mol | [1] |
| YM-155 (control) | Molecular Docking | Docking Score: -1.76 kcal/mol | [1] | |
| Withaferin A | MM/GBSA | Binding Energy: -54.68 kcal/mol | [1] | |
| YM-155 (control) | MM/GBSA | Binding Energy: -44.38 kcal/mol | [1] | |
| Withanone | Molecular Docking | Binding Affinity: -19.1088 kJ/mol (BIR5 domain) | [2] | |
| BCR-ABL (catalytic site) | Withaferin A | MM/GBSA | Binding Energy: -82.19 ± 5.48 kcal/mol | [3][4] |
| Imatinib (control) | MM/GBSA | Binding Energy: -78.11 ± 5.21 kcal/mol | [3][4] | |
| BCR-ABL (allosteric site) | Withaferin A | MM/GBSA | Binding Energy: -67.00 ± 4.96 kcal/mol | [3][4] |
| Asciminib (control) | MM/GBSA | Binding Energy: -54.00 ± 6.45 kcal/mol | [3][4] | |
| Withanone | MM/GBSA | Binding Energy: -42.11 ± 10.57 kcal/mol | [3][4] | |
| Mortalin | Withaferin A | Molecular Docking | Binding Energy: -9.8 kcal/mol | [5] |
| Withanone | Molecular Docking | Binding Energy: -8.9 kcal/mol | [5] | |
| IKKβ | Withaferin A | In vitro kinase assay | Direct inhibition of catalytic activity | [6][7] |
| Vimentin | Withaferin A | Covalent binding | Binds to Cys328 | [8] |
| Cellular Proliferation (Cervical Cancer - CaSKi) | Withaferin A | MTT Assay | IC50: 0.45 ± 0.05 µM | [9] |
| Cellular Proliferation (Uveal Melanoma - OMM2.3) | Withaferin A | MTS Assay | IC50: 0.90 µM | [10] |
| Cellular Proliferation (Uveal Melanoma - 92.1) | Withaferin A | MTS Assay | IC50: 1.66 µM | [10] |
| Cellular Proliferation (Uveal Melanoma - MEL290) | Withaferin A | MTS Assay | IC50: 2.42 µM | [10] |
Note: Binding energies and docking scores from computational studies are predictive and useful for comparison but are not direct experimental measurements of binding affinity.
Key Signaling Pathways and Molecular Interactions
Withaferin A and Withanone modulate several critical signaling pathways implicated in cancer progression. Understanding these pathways is essential for elucidating their mechanisms of action and for designing targeted therapeutic strategies.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Withaferin A has been shown to inhibit STAT3 signaling by binding near the Y705 phospho-tyrosine residue within the SH2 domain, which is crucial for its dimerization and subsequent nuclear translocation and transcriptional activity.[11]
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Withaferin A inhibits NF-κB activation by directly targeting and inhibiting the catalytic activity of IκB kinase β (IKKβ), a key enzyme responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[6][7]
Akt Signaling Pathway
The Akt (Protein Kinase B) signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Its hyperactivation is common in cancer and contributes to therapeutic resistance. Withaferin A has been shown to suppress Akt signaling, although the direct binding target within this pathway is still under investigation. It is suggested that Withaferin A's effect on Akt may be indirect, possibly through the modulation of upstream regulators or through its effects on other interconnected pathways like NF-κB.[9]
Experimental Protocols
To facilitate the replication and further investigation of the target engagement of Withaferin A and Withanone, detailed protocols for key experimental assays are provided below.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Protocol:
-
Cell Treatment: Culture cells to the desired confluency. Treat cells with various concentrations of Withaferin A, Withanone, or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by a cooling step (e.g., 3 minutes at 25°C).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the abundance of the target protein in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.
-
Data Interpretation: Plot the relative amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates stabilization of the protein and thus, target engagement.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activity
EMSA is used to detect the DNA-binding activity of transcription factors like NF-κB. Inhibition of this binding can be assessed in the presence of compounds like Withaferin A.
Protocol:
-
Nuclear Extract Preparation: Treat cells with a stimulus (e.g., TNFα) to activate NF-κB, with or without pre-treatment with Withaferin A or Withanone. Isolate nuclear extracts using a nuclear extraction kit or a standard protocol.
-
Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing the consensus DNA binding site for NF-κB with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, DIG) label.
-
Binding Reaction: Incubate the nuclear extracts with the labeled probe in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific binding.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Detect the labeled probe by autoradiography (for radioactive labels) or chemiluminescence/colorimetric detection (for non-radioactive labels).
-
Data Interpretation: A "shifted" band, which migrates slower than the free probe, represents the NF-κB-DNA complex. A decrease in the intensity of this shifted band in the presence of Withaferin A indicates inhibition of NF-κB DNA binding activity. Specificity can be confirmed by competition with an excess of unlabeled "cold" probe and supershift assays using antibodies specific to NF-κB subunits.
In Vitro Akt Kinase Assay
This assay measures the enzymatic activity of Akt kinase and can be used to screen for inhibitors.
Protocol:
-
Immunoprecipitation of Akt: Lyse cells and immunoprecipitate Akt using an Akt-specific antibody conjugated to beads (e.g., protein A/G agarose).
-
Kinase Reaction: Wash the immunoprecipitated Akt beads and resuspend them in a kinase buffer containing a specific Akt substrate (e.g., GSK-3 fusion protein) and ATP. Incubate the reaction at 30°C for a set time (e.g., 30 minutes).
-
Inhibition: To test for inhibition, pre-incubate the immunoprecipitated Akt with Withaferin A or Withanone before adding the substrate and ATP.
-
Detection of Substrate Phosphorylation: Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody against the substrate.
-
Data Interpretation: A decrease in the phosphorylation of the substrate in the presence of the test compound indicates inhibition of Akt kinase activity.
Conclusion
Withaferin A and Withanone present a compelling case study in how minor structural differences between molecules can lead to significant variations in their biological activity and target engagement profiles. Withaferin A's potent, multi-targeted inhibitory effects make it a strong candidate for further anti-cancer drug development, though its cytotoxicity necessitates careful consideration of therapeutic windows and potential for targeted delivery systems. Withanone, with its milder effects and better safety profile, may be more suitable for applications requiring chronic administration or as a lead compound for the development of more selective inhibitors.
The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers investigating these and similar natural products. A thorough understanding of their molecular interactions is paramount for the successful translation of these promising compounds from the laboratory to the clinic.
References
- 1. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Computational Identification of BCR-ABL Oncogenic Signaling as a Candidate Target of Withaferin A and Withanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Withaferin A inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bohrium.com [bohrium.com]
- 8. Withaferin A: A Dietary Supplement with Promising Potential as an Anti-Tumor Therapeutic for Cancer Treatment - Pharmacology and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Withaferin A Inhibits STAT3 and Induces Tumor Cell Death in Neuroblastoma and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Pyrazolone-Asparagine Derivatives: A Review of Published Findings
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of published data on the bioactivity of pyrazolone-asparagine and related pyrazolone derivatives. By collating and validating findings from multiple studies, this document aims to offer a comprehensive resource for understanding their therapeutic potential and to provide detailed experimental protocols for replication and further investigation.
The synthesis and biological evaluation of pyrazolone-containing compounds have been a significant area of interest in medicinal chemistry. These scaffolds have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide focuses on presenting a consolidated overview of the bioactive properties of these compounds, with a special emphasis on derivatives incorporating asparagine moieties where available, and provides standardized protocols to aid in the replication and validation of these findings.
Comparative Bioactivity Data
The following tables summarize the quantitative data from various studies on the antimicrobial, anti-inflammatory, and anticancer activities of pyrazolone derivatives. This allows for a side-by-side comparison of the potency of different structural analogs.
Antimicrobial Activity
The antimicrobial efficacy of pyrazolone derivatives has been evaluated against a range of bacterial and fungal strains. The data, presented as zones of inhibition or minimum inhibitory concentrations (MIC), highlight the potential of these compounds as antimicrobial agents.
| Compound/Derivative | Target Organism | Bioactivity Metric | Reported Value | Reference |
| Pyrazolo-Pyrazolone Derivative I | S. aureus (Gram +ve) | Zone of Inhibition (mm) | 18 | [3] |
| Pyrazolo-Pyrazolone Derivative VI | E. coli (Gram -ve) | Zone of Inhibition (mm) | 20 | [3] |
| Amino-Pyrazolone Derivative 12 | Various Bacteria | Not Specified | Pronounced Activity | [1] |
| Amino-Pyrazolone Derivative 13 | Various Fungi | Not Specified | Pronounced Activity | [1] |
| 4-Amino antipyrine thiosemicarbazone | Alternaria solani | Not Specified | Most Potent | [4] |
| Pyrazolo[1,5-a]pyrimidine 58a-j | B. subtilis, E. coli | MIC (µg/mL) | Not Specified | |
| Pyrazolo[1,5-a]pyrimidine 58a-j | A. niger, C. albicans | MIC (µg/mL) | Not Specified | |
| Oxazinethione Derivative 5 | A. flavus, E. coli, S. aureus | MIC (µg/mL) | High Activity | [5] |
Anti-inflammatory Activity
Several pyrazolone derivatives have been investigated for their anti-inflammatory properties, often through cyclooxygenase (COX) enzyme inhibition assays.
| Compound/Derivative | Assay | Bioactivity Metric | Reported Value | Reference |
| Pyrazole Derivative 2a | COX-2 Inhibition | IC50 (nM) | 19.87 | [6] |
| Pyrazole Derivative 3b | COX-2 Inhibition | IC50 (nM) | 39.43 | [6] |
| Pyrazole Derivative 5b | COX-2 Inhibition | IC50 (nM) | 38.73 | [6] |
| Pyrazoline 2d | Carrageenan-induced paw edema | % Inhibition | High | [7] |
| Pyrazoline 2e | Carrageenan-induced paw edema | % Inhibition | High | [7] |
| Pyrazolone Derivative Ic | Carrageenan-induced paw edema | % Inhibition | Significant | [8] |
Anticancer Activity
The cytotoxic effects of pyrazolone derivatives against various cancer cell lines have been documented, with some compounds showing promising activity compared to standard drugs.
| Compound/Derivative | Cell Line | Bioactivity Metric | Reported Value (µM) | Reference |
| Pyrazole-Indole Hybrid 7a | HepG2 | IC50 | 6.1 ± 1.9 | [9] |
| Pyrazole-Indole Hybrid 7b | HepG2 | IC50 | 7.9 ± 1.9 | [9] |
| Pyrazole-Indole Hybrid 5a-j | MCF-7 | IC50 | 10.6 ± 2.3 to 63.7 ± 5.5 | [9] |
| Pyrazole Derivative 33 | Various | IC50 | < 23.7 | [10] |
| Pyrazole Derivative 34 | Various | IC50 | < 23.7 | [10] |
| Polysubstituted Pyrazole 59 | HepG2 | IC50 | 2 | [10] |
| Pyrazolo[3,4-b]pyridine 57 | HepG2, MCF7, HeLa | IC50 | 3.11–4.91 | [10] |
| Pyrazolo[3,4-b]pyridine 58 | HepG2, MCF7, HeLa | IC50 | 4.06–4.24 | [10] |
| Pyrazolone Derivative 5 | Ovcar-3, Hela, MCF-7 | Not Specified | Most Potent | [5] |
Experimental Protocols
To facilitate the validation and replication of the reported findings, this section provides detailed methodologies for key experiments cited in the literature.
General Synthesis of Pyrazolone Derivatives
The classical method for synthesizing pyrazolones involves the condensation of a β-ketoester with a hydrazine derivative.[1]
Materials:
-
β-ketoester (e.g., ethyl acetoacetate)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Ethanol or Methanol
-
Organic base (e.g., piperidine) or inorganic base (e.g., NaH)
Procedure:
-
Dissolve the β-ketoester and the hydrazine derivative in ethanol or methanol.
-
Add a catalytic amount of the base to the reaction mixture.
-
Reflux the mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent to obtain the pyrazolone derivative.
Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
This method is widely used to assess the antimicrobial activity of synthesized compounds.
Materials:
-
Nutrient agar plates
-
Bacterial or fungal cultures
-
Synthesized pyrazolone derivatives
-
Standard antibiotic discs (positive control)
-
Solvent (e.g., DMSO)
-
Sterile filter paper discs
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Spread the inoculum uniformly over the surface of a nutrient agar plate.
-
Impregnate sterile filter paper discs with a known concentration of the synthesized pyrazolone derivative dissolved in a suitable solvent.
-
Place the impregnated discs, along with standard antibiotic discs and a solvent control disc, on the surface of the inoculated agar plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition around each disc in millimeters.
In Vitro COX Inhibition Assay
This assay is used to determine the anti-inflammatory potential of compounds by measuring the inhibition of COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Synthesized pyrazolone derivatives
-
Standard COX inhibitor (e.g., celecoxib)
-
Assay buffer
-
Detection reagent (e.g., for measuring prostaglandin E2 production)
Procedure:
-
Pre-incubate the COX enzyme with the synthesized pyrazolone derivative or standard inhibitor at a specific concentration in the assay buffer.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period at 37°C.
-
Stop the reaction.
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable detection method (e.g., ELISA).
-
Calculate the percentage of inhibition by comparing the PGE2 production in the presence of the test compound to the control.
-
Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Synthesized pyrazolone derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized pyrazolone derivatives and a standard anticancer drug (positive control).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: Workflow for the synthesis of pyrazolone derivatives.
Caption: Workflow for antimicrobial susceptibility testing.
Caption: Simplified pathway of COX enzyme inhibition.
References
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Biological Activity of Some Pyrazole-Pyrazolone Derivatives [ejchem.journals.ekb.eg]
- 4. Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations | International Journal for Global Academic & Scientific Research [journals.icapsr.com]
- 5. mdpi.com [mdpi.com]
- 6. bohrium.com [bohrium.com]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Einecs 243-730-7: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the disposal of the complex organic compound identified by Einecs 243-730-7, N2-acetyl-N2-(4-dodecylphenyl)-N-(4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-L-asparagine (CAS Number: 20318-58-5). In the absence of specific disposal protocols for this compound, it must be treated as hazardous waste, adhering to general best practices for laboratory chemical disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the substance and its waste should be conducted in a well-ventilated area, preferably within a fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound, as with many specialized research chemicals, requires a conservative approach, treating the substance as hazardous unless explicitly stated otherwise by a specific safety data sheet (SDS).
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste : Due to the lack of specific disposal information, consider this compound and any materials contaminated with it (e.g., gloves, wipes, disposable labware) as hazardous chemical waste.
-
Segregate Waste Streams : Do not mix this organic compound with other waste types. It is crucial to segregate waste based on chemical compatibility to prevent dangerous reactions.[1][2][3] Keep it separate from acids, bases, oxidizers, and halogenated organic waste.
Step 2: Waste Collection and Containment
-
Use Appropriate Containers : Collect waste in a designated, leak-proof container that is chemically compatible with the substance.[1][4][5] The original container, if in good condition, is often a suitable choice.
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "N2-acetyl-N2-(4-dodecylphenyl)-N-(4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-L-asparagine".[1][4] Also, include the CAS number (20318-58-5) and the date of accumulation.
-
Keep Containers Closed : Waste containers must be kept tightly sealed except when adding waste to prevent the release of vapors and to avoid spills.[1][5]
Step 3: Storage
-
Designated Storage Area : Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment : Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks.[1][2]
Step 4: Disposal
-
Contact Environmental Health and Safety (EHS) : Your institution's EHS department is responsible for the final disposal of hazardous waste.[1][4][5] Contact them to schedule a waste pickup and for any specific institutional procedures.
-
Do Not Dispose Down the Drain or in Regular Trash : Under no circumstances should this chemical or its containers be disposed of via the sanitary sewer or in the regular trash.[1][6]
Disposal of Empty Containers
Empty containers that held this compound must also be handled with care:
-
Triple Rinsing : Triple-rinse the empty container with a suitable solvent that can dissolve the compound.[4][5]
-
Collect Rinsate : The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste along with the chemical itself.[1][5]
-
Deface Label : After triple-rinsing and allowing the container to air dry in a ventilated area, completely deface or remove the original label before disposing of the container as non-hazardous waste, in accordance with your institution's policies.[1][4]
Quantitative Disposal Guidelines
The following table summarizes general quantitative guidelines for laboratory chemical waste disposal, which should be applied to this compound.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste in Lab | Do not store more than 10 gallons of hazardous waste in your lab. | [1] |
| Aqueous Waste for Drain Disposal | pH must be between 7-9 for dilute aqueous solutions with no solvent or metal contamination. Not applicable to this organic compound. | [1] |
| Acutely Hazardous Waste Accumulation | Up to 1 quart of acutely hazardous waste can be accumulated at or near the point of generation. | [2] |
| Container Fill Level | Do not fill waste containers above 90% capacity to avoid spillage during transport. | [7] |
Experimental Workflow & Disposal Logic
The following diagrams illustrate the logical workflow for the proper disposal of a research chemical like this compound.
Caption: Disposal workflow for this compound.
Caption: Decision logic for laboratory chemical waste.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. Making sure you're not a bot! [oc-praktikum.de]
Essential Safety and Handling Guide for Ponceau 4R (Einecs 243-730-7)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, logistical information, and operational and disposal plans for the handling of Ponceau 4R (Einecs 243-730-7; CAS: 2611-82-7). Adherence to these procedural guidelines is critical for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment is provided below. Always consult the specific Safety Data Sheet (SDS) for the product in use for comprehensive details.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against dust particles and splashes. |
| Skin Protection | Impervious clothing and chemical impermeable gloves.[1][2] Gloves should be inspected prior to use.[1] | Prevents skin contact with the substance. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[1] For nuisance dust, a respirator is needed when the general level exceeds 10 mg/m³.[3][4] | Protects against inhalation of dust. |
Emergency First Aid Procedures
Immediate response is crucial in the event of exposure. The following table outlines the necessary first-aid measures.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][3][4] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[2][3][4] Seek medical attention.[1][3][4] |
| Ingestion | Rinse mouth with water.[1] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Use in a well-ventilated area.[2] Avoid the formation of dust and aerosols.[1][5] Avoid contact with skin and eyes.[1][3][4]
-
Storage: Store in a cool, dry, and well-ventilated place.[3][4][5] Keep containers tightly closed and check for leaks regularly.[3][4][5]
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment as detailed above.[1] Evacuate personnel to a safe area.[1]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains, as discharge into the environment must be avoided.[1][5]
-
Containment and Cleaning: Collect the spilled material mechanically, avoiding dust creation, and place it in a suitable, closed container for disposal.[1][3][4][6]
Disposal:
-
Dispose of the substance and its container in accordance with local, state, and federal regulations.[2] Product residues and uncleaned empty containers should be packaged, sealed, labeled, and disposed of or recycled according to relevant regulations.[7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][2][5]
-
Specific Hazards: High concentrations of dust may form an explosive mixture with air.[3][4]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1][2][5]
Workflow for Handling and Disposal of Ponceau 4R
Caption: Workflow for the safe handling and disposal of Ponceau 4R.
References
- 1. Ponceau 4R SDS, 2611-82-7 Safety Data Sheets - ECHEMI [echemi.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 4. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 5. scribd.com [scribd.com]
- 6. dyespigments.net [dyespigments.net]
- 7. shi-tou.com [shi-tou.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
